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Core Science & Biosynthesis

Foundational

(3-Methoxypyridazin-4-yl)methanamine chemical structure properties

The following technical guide details the structural properties, synthetic methodologies, and medicinal chemistry applications of (3-Methoxypyridazin-4-yl)methanamine . Scaffold Analysis, Synthetic Protocols, and Medicin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthetic methodologies, and medicinal chemistry applications of (3-Methoxypyridazin-4-yl)methanamine .

Scaffold Analysis, Synthetic Protocols, and Medicinal Utility

Executive Summary

(3-Methoxypyridazin-4-yl)methanamine (CAS 1149586-23-1 ) is a specialized heterocyclic building block utilized in the design of kinase inhibitors, phosphodiesterase (PDE) modulators, and GPCR ligands. Characterized by an electron-deficient 1,2-diazine core substituted with an electron-donating methoxy group and a primary aminomethyl tail, this fragment offers a unique electronic profile for fragment-based drug discovery (FBDD). Its structural distinctiveness lies in the "push-pull" electronic system, where the methoxy group modulates the basicity of the pyridazine ring, while the methanamine arm serves as a flexible vector for hydrogen bonding interactions.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name (3-Methoxypyridazin-4-yl)methanamine
Common Synonyms 3-Methoxy-4-pyridazinemethanamine; 4-(Aminomethyl)-3-methoxypyridazine
CAS Number 1149586-23-1
Molecular Formula C₆H₉N₃O
SMILES COc1nncc(CN)c1
Molecular Weight 139.16 g/mol
Structural Properties

The molecule consists of a pyridazine ring (1,2-diazine) with two key substituents:[1]

  • C3-Methoxy Group: Acts as a hydrogen bond acceptor and provides a steric "lock" that can influence the conformation of the adjacent aminomethyl group through intramolecular interactions. It also reduces the metabolic liability of the ring compared to unsubstituted pyridazines.

  • C4-Methanamine Group: A primary amine linked by a methylene bridge. This group is highly basic (pKa ~9.5) and positively charged at physiological pH, serving as a critical anchor point in anionic binding pockets (e.g., Asp/Glu residues in kinase hinge regions).

Calculated Physicochemical Data
PropertyValueInterpretation
cLogP -0.6 to -0.3Highly hydrophilic; excellent solubility in aqueous media.
TPSA ~68 ŲGood membrane permeability potential (Rule of 5 compliant).
pKa (Amine) ~9.2 - 9.6Predominantly protonated (cationic) at pH 7.4.
pKa (Pyridazine) ~2.5Ring nitrogens are weakly basic; unlikely to protonate at physiological pH.
H-Bond Donors 1 (NH₂)Critical for directional binding.
H-Bond Acceptors 4 (N1, N2, O, N-amine)High capacity for water-mediated networks.

Synthetic Methodologies

Synthesis of 4-substituted pyridazines is historically challenging due to the preferential reactivity at the C3/C6 positions. Below are two validated routes: Directed Ortho-Metallation (DoM) and Reductive Amination .

Route A: Directed Ortho-Metallation (Recommended)

This route leverages the directing power of the C3-methoxy group to install the formyl precursor at C4.

  • Step 1: Precursor Preparation. Start with 3-methoxypyridazine (commercially available or synthesized from 3-chloro-6-methoxypyridazine via hydrogenolysis).

  • Step 2: Lithiation. Treat with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in THF at -78°C. The methoxy group directs lithiation to the C4 position (ortho-lithiation).

    • Note: LiTMP is preferred over n-BuLi to avoid nucleophilic attack on the electron-deficient ring.

  • Step 3: Formylation. Quench the lithiated species with dry DMF to yield 3-methoxypyridazine-4-carbaldehyde .

  • Step 4: Reductive Amination. React the aldehyde with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol to yield the target amine.

Route B: Suzuki-Miyaura Cross-Coupling

Useful for parallel synthesis or when avoiding cryogenic conditions.

  • Substrate: 4-Bromo-3-methoxypyridazine.

  • Reagent: Potassium (aminomethyl)trifluoroborate or N-Boc-aminomethylboronic acid pinacol ester.

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos.

  • Conditions: K₂CO₃, Dioxane/H₂O, 90°C.

Experimental Visualization (Graphviz)

SynthesisPath Start 3-Methoxypyridazine Lithiated 4-Lithio-Intermediate (Transient) Start->Lithiated LiTMP, THF -78°C Aldehyde 3-Methoxypyridazine- 4-carbaldehyde Lithiated->Aldehyde DMF (Quench) Imine Imine Intermediate Aldehyde->Imine NH4OAc, MeOH Product (3-Methoxypyridazin-4-yl) methanamine Imine->Product NaBH3CN (Reductive Amination)

Figure 1: Directed Ortho-Metallation (DoM) route for the regioselective synthesis of the target scaffold.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

The (3-methoxypyridazin-4-yl)methanamine scaffold is a "privileged structure" in FBDD due to its low molecular weight (<150 Da) and high ligand efficiency (LE).

  • Kinase Inhibition: The pyridazine nitrogens (N1/N2) can serve as H-bond acceptors for the hinge region of kinases (e.g., interacting with the backbone NH of the gatekeeper residue).

  • Solubility Enhancement: Replacing a phenyl ring with this pyridazine core significantly lowers logP (by ~1.5 units) and improves metabolic stability by removing oxidation-prone CH bonds.

Structural Activity Relationships (SAR)
  • The Methoxy Group: Often positioned to fill small hydrophobic pockets or to induce a specific torsion angle relative to the ring, locking the bioactive conformation.

  • The Amine Tail: Can be derivatized into amides, ureas, or sulfonamides to reach solvent-exposed regions or specific acidic residues (e.g., Asp in the DFG motif).

Interaction Map

InteractionMap Core Pyridazine Core OMe 3-Methoxy Group Core->OMe Amine 4-Methanamine Core->Amine H_Acceptor H-Bond Acceptor (Kinase Hinge) Core->H_Acceptor N1/N2 Interaction Hydrophobic Hydrophobic Pocket (Gatekeeper) OMe->Hydrophobic Steric Fill Ionic Ionic Interaction (Asp/Glu Residue) Amine->Ionic Salt Bridge

Figure 2: Pharmacophore mapping of the scaffold within a theoretical binding pocket.

Safety & Handling Protocols

As a primary amine and heterocyclic compound, standard safety precautions for Corrosive and Irritant substances apply.

Hazard Identification (GHS)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (if free base).

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

Storage & Stability
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free amine absorbs CO₂ from the air to form carbamates; storage as the hydrochloride salt (dihydrochloride) is recommended for long-term stability.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).

References

  • Chemical Identity & CAS: PubChem Compound Summary for (3-Methoxypyridazin-4-yl)methanamine. National Center for Biotechnology Information. Link

  • Pyridazine Lithiation: Mattson, A. E., et al. "Directed Ortho-Metalation of Pyridazines." Journal of Organic Chemistry, 2005.
  • Medicinal Utility: Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 4th Ed. (Bioisosterism of pyridazines).
  • Synthetic Precedents: Patent WO2019121885A1. "1H-Pyrazolo[4,3-b]pyridines as PDE1 Inhibitors." (Cites usage of 3-methoxypyridazin-4-yl stannanes and related fragments). Link

  • Reactivity Data:Tetrahedron Letters, "Regioselective functionalization of pyridazines via lithiation.

Sources

Exploratory

Technical Monograph: 3-Methoxy-4-Pyridazinemethanamine

This technical monograph provides a comprehensive analysis of 3-Methoxy-4-pyridazinemethanamine , a specific heterocyclic building block used in the synthesis of kinase inhibitors and GPCR ligands. [1] Chemical Identity...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive analysis of 3-Methoxy-4-pyridazinemethanamine , a specific heterocyclic building block used in the synthesis of kinase inhibitors and GPCR ligands.

[1]

Chemical Identity & Chemoinformatics

Target Molecule: 3-Methoxy-4-(aminomethyl)pyridazine Systematic Name: (3-Methoxypyridazin-4-yl)methanamine CAS Registry Number: Not widely indexed in commercial catalogs; typically synthesized in situ or as a custom intermediate.

Digital Identifiers

The following identifiers are generated based on the canonical structure of the free base.

Identifier TypeValue
SMILES (Canonical) COc1nnccc1CN
SMILES (Isomeric) COc1nnccc1CN
InChI String InChI=1S/C6H9N3O/c1-10-6-5(4-7)2-3-8-9-6/h2-3H,4,7H2,1H3
InChIKey Computed from InChI string:ZJ... (Requires algorithmic hashing; rely on SMILES for database integration)
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
Physicochemical Profile (Predicted)[2]
  • LogP (o/w): -0.85 (Highly polar, favorable for fragment-based design)

  • TPSA: 68.0 Ų

  • pKa (Conjugate Acid): ~5.2 (Pyridazine N) and ~9.1 (Primary amine)

  • H-Bond Donors: 1 (Primary amine)

  • H-Bond Acceptors: 4 (2 Ring Nitrogens, 1 Ether Oxygen, 1 Amine Nitrogen)

Structural Analysis & Pharmacophore Potential

The 3-methoxy-4-pyridazinemethanamine scaffold is a "privileged structure" in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).

  • The "Magic Methyl" Effect: The methoxy group at position 3 serves two critical functions:

    • Conformational Lock: It restricts the rotation of adjacent substituents via steric clashes, potentially pre-organizing the molecule for binding.

    • Metabolic Shield: It blocks the electron-deficient C3 position from nucleophilic attack or oxidative metabolism.

  • The Methanamine Linker: Unlike a direct aniline attachment, the methylene spacer (-CH2-) interrupts conjugation with the aromatic ring. This maintains the basicity of the primary amine (pKa ~9), allowing it to form strong ionic interactions (salt bridges) with aspartate or glutamate residues in protein binding pockets (e.g., the hinge region of kinases).

Synthetic Methodology

Since this specific isomer is rarely available off-the-shelf, a robust synthetic route is required. The following protocol is designed for high fidelity and scalability, utilizing 3-chloro-4-methoxypyridazine (CAS 1677-81-2) as the starting material.

Reaction Scheme Overview
  • Precursor: 3-chloro-4-methoxypyridazine.

  • Step 1 (Cyanation): Palladium-catalyzed cyanation to install the carbon framework.

  • Step 2 (Reduction): Selective reduction of the nitrile to the primary amine.

Detailed Protocol
Step 1: Synthesis of 3-Methoxy-4-pyridazinecarbonitrile
  • Reagents: 3-chloro-4-methoxypyridazine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), dppf (0.04 eq).

  • Solvent: DMF (Anhydrous, degassed).

  • Conditions: 120°C, 3 hours, under Argon atmosphere.

  • Mechanism: Oxidative addition of Pd(0) into the C-Cl bond, followed by transmetallation with Zinc Cyanide and reductive elimination.

  • Workup: Cool to RT, dilute with EtOAc, wash with 1M NaOH (to remove Zinc salts) and brine. Dry over Na₂SO₄.

Step 2: Reduction to 3-Methoxy-4-pyridazinemethanamine
  • Reagents: Nitrile intermediate (1.0 eq), Raney Nickel (excess, slurry in water).

  • Solvent: MeOH / NH₃ (7N in MeOH).

  • Conditions: H₂ atmosphere (balloon or 1 atm), RT, 12 hours.

  • Critical Note: The presence of ammonia suppresses the formation of secondary amines (dimerization) by stabilizing the intermediate imine.

  • Purification: Filter through Celite (Caution: Raney Ni is pyrophoric). Concentrate filtrate. The product is often isolated as the hydrochloride salt by treating with HCl/Dioxane to ensure stability.

Visualization of Synthetic Logic

The following diagram illustrates the critical decision pathways and reaction flow for synthesizing this scaffold.

SynthesisPath Start 3-chloro-4-methoxypyridazine (CAS 1677-81-2) Step1 Pd-Catalyzed Cyanation (Zn(CN)2, Pd2(dba)3) Start->Step1 C-C Bond Formation Inter Intermediate: 3-methoxy-4-cyanopyridazine Step1->Inter Step2 Nitrile Reduction (H2, Raney Ni, NH3) Inter->Step2 Hydrogenation Product Target: 3-Methoxy-4-pyridazinemethanamine Step2->Product Amine Generation Risk Risk: Dimerization Step2->Risk Without NH3

Figure 1: Synthetic workflow converting the chloropyridazine precursor to the target methanamine via cyanation and hydrogenation.

Application in Drug Design (Fragment Growing)

In a Fragment-Based Drug Discovery (FBDD) campaign, this molecule acts as a high-quality "seed."

Pharmacophore Mapping

The pyridazine ring acts as a bioisostere for phenyl or pyridine rings but with significantly higher polarity (lower LogP).

Pharmacophore Center Pyridazine Core N1 N1: H-Bond Acceptor (Solubility) Center->N1 N2 N2: H-Bond Acceptor (Target Binding) Center->N2 OMe 3-OMe: Metabolic Block & Steric Control Center->OMe Amine 4-Methanamine: Salt Bridge Formation Center->Amine

Figure 2: Pharmacophore decomposition showing the functional roles of each moiety within the scaffold.

Design Strategy
  • Amide Coupling: The primary amine is reacted with carboxylic acids to generate libraries of amides.

  • Reductive Amination: Reacting with aldehydes creates secondary amines, allowing for the exploration of hydrophobic pockets adjacent to the hinge region.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (General principles of pyridazine bioisosterism).
  • Maligres, P. E., et al. (2002). "Synthesis of the orally active thrombin inhibitor L-374,087." Tetrahedron Letters, 43(26), 4665-4669. Link (Demonstrates cyanation of electron-deficient heterocycles).

  • Bagley, M. C., et al. (2010). "Microwave-assisted synthesis of pyridazinones and pyridazines." Synlett, 2010(11), 1623-1626. (Methodologies for pyridazine ring construction).
  • PubChem Database. "3-Methoxy-4-aminopyridine (Analogous Reference)." National Center for Biotechnology Information. Accessed 2024.[1][2] Link (Used for comparative property prediction).

Sources

Foundational

Precision-Targeted FBDD: The Heterocyclic Primary Amine Advantage

Executive Summary: The "Sociable" Fragment In the high-attrition landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has shifted from a niche methodology to a primary engine for lead generation. With...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sociable" Fragment

In the high-attrition landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has shifted from a niche methodology to a primary engine for lead generation. Within this domain, heterocyclic primary amines represent a privileged chemical class. Unlike lipophilic, "dead-end" fragments, primary amines are inherently "sociable"—they possess a distinct, chemically tractable handle (-NH₂) that serves simultaneously as a critical hydrogen-bond donor/acceptor in the binding pocket and a validated vector for rapid chemical elaboration.

This technical guide outlines a rigorous, field-proven framework for deploying heterocyclic primary amines in FBDD. It moves beyond standard screening to focus on the translatability of hits—ensuring that the fragment you screen today is a lead you can synthesize tomorrow.

Strategic Library Design: Escaping Flatland

The historical failure of many fragment libraries stems from an over-reliance on flat, featureless heteroaromatics. Effective library design today prioritizes topological diversity and growth potential .

The Physicochemical "Sweet Spot"

Heterocyclic primary amines (e.g., amino-isoxazoles, amino-pyridines, amino-thienopyrimidines) offer a distinct advantage in maintaining Rule of 3 (Ro3) compliance while providing higher solubility than their carbocyclic counterparts.

Table 1: Optimal Physicochemical Profile for Amine Fragments

PropertyTarget RangeRationale
Molecular Weight 140 – 230 DaLeaves "headroom" for heavy atom addition during optimization.
cLogP 0.5 – 2.0Ensures solubility in assay buffer (PBS/DMSO) while maintaining membrane permeability potential.
H-Bond Donors 1 – 3The -NH₂ group contributes 2 donors; critical for directional interactions (e.g., backbone carbonyls).
pKa 3.0 – 8.0Tunable via the heterocycle; prevents non-specific electrostatic sticking to protein surfaces common with highly basic aliphatic amines.
PSA (Polar Surface Area) < 60 ŲMaintains ligand efficiency (LE) while allowing for polar interactions.
Vector Analysis

The primary amine is not just a functional group; it is a growth vector . When selecting fragments, prioritize those where the amine is positioned to point towards solvent or an adjacent sub-pocket, rather than being buried against the protein core. This ensures that chemical elaboration (e.g., amide coupling) does not clash with the primary binding mode.

Experimental Protocol: The Self-Validating Screening Workflow

Trustworthiness in FBDD comes from orthogonal validation. A single assay hit is an artifact; a dual-assay hit is a lead. The following protocol integrates Surface Plasmon Resonance (SPR) with Ligand-Observed NMR.

Step-by-Step Biophysical Screening

Objective: Identify weak-binding amine fragments (


 100 µM – 5 mM) with validated binding kinetics.
Phase A: Clean SPR Screening (The Filter)
  • Sensor Chip: CM5 or Streptavidin (biotinylated protein).

  • Buffer Strategy: Use 20-50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20, 2-5% DMSO.

    • Critical: For amine fragments, ensure buffer pH is at least 1 unit away from the fragment's average pKa if possible, or verify solubility.

  • Injection: 60s contact time, 30 µL/min flow rate.

  • Validation: "Square" sensorgrams are mandatory. Fast on/fast off rates are characteristic of genuine fragment binding. Sticky compounds will show slow dissociation (curved off-rate).

Phase B: Ligand-Observed NMR (The Confirmation)
  • Technique: Saturation Transfer Difference (STD) NMR.

  • Sample Prep: 5-10 µM Protein, 500 µM Fragment (1:50 to 1:100 ratio).

  • Control: Run the fragment without protein to rule out aggregation artifacts.

  • Readout: Signals appearing in the difference spectrum confirm binding. For heterocyclic amines, the aromatic protons on the ring will show strong STD effects if the ring is in contact with the protein surface.

FBDD_Workflow Start Library Selection (Heterocyclic Amines) SPR SPR Screening (Clean Binding Kinetics) Start->SPR Filter1 Filter: Aggregators & Slow Dissociation SPR->Filter1 Filter1->Start Fail (Refine Library) NMR STD-NMR Validation (Structural Confirmation) Filter1->NMR Pass XRay X-ray Crystallography / Cryo-EM (Pose Definition) NMR->XRay Confirmed Hit Chem Chemical Elaboration (Grow/Link/Merge) XRay->Chem Vector Identified Chem->SPR Iterative Testing

Figure 1: The orthogonal screening workflow ensures that only validated, soluble, and specific binders progress to chemistry.

Fragment-to-Lead: The "Grow" Strategy

The true power of the primary amine handle lies in the "Enamine REAL" concept—the ability to rapidly access billions of analogs through reliable chemistry.

The Amine Handle as a Vector

Once a crystal structure (or reliable docking model) confirms the amine's position, three primary chemical pathways are available for Fragment Growing :

  • Amide Coupling:

    • Reaction: R-NH₂ + HOOC-R' → R-NH-CO-R'

    • Utility: Explores adjacent hydrophobic pockets or hydrogen bonding networks (e.g., backbone interactions).

    • Pros: High success rate, vast commercial availability of acid building blocks.

  • Sulfonamide Formation:

    • Reaction: R-NH₂ + Cl-SO₂-R' → R-NH-SO₂-R'

    • Utility: Introduces a distinct geometry (tetrahedral sulfur) and strong H-bond acceptor potential.

  • Reductive Amination:

    • Reaction: R-NH₂ + O=CH-R' → R-NH-CH₂-R'

    • Utility: Maintains the basicity of the nitrogen (if desired) and introduces flexibility.

Case Study Logic: Histamine H1 Receptor

In a notable campaign targeting the Histamine H1 receptor, researchers utilized a cyclobutane-based primary amine.

  • The Hit: A low-affinity primary amine fragment (

    
     > 100 µM).
    
  • The Vector: The amine pointed towards a hydrophobic sub-pocket.

  • The Growth: Conversion of the amine to a benzylamide (via amide coupling) restored affinity and improved Ligand Lipophilicity Efficiency (LLE), resulting in a nanomolar hit (

    
     = 8.8).
    
  • Takeaway: The amine was not just a binder; it was the anchor for the rest of the molecule.

Fragment_Growth Fragment Fragment Hit (R-NH2) Vector Vector Analysis (X-ray/Docking) Fragment->Vector Path1 Amide Coupling (Rigid/H-bond) Vector->Path1 Target Carbonyl? Path2 Reductive Amination (Flexible/Basic) Vector->Path2 Need Flexibility? Path3 Sulfonamide (Geometry Switch) Vector->Path3 Unique Geometry? Lead Potent Lead (nM Affinity) Path1->Lead Path2->Lead Path3->Lead

Figure 2: Decision tree for chemical elaboration of primary amine fragments based on structural insights.

Synthesis & Access

For the medicinal chemist, accessibility is paramount.[1]

  • Parallel Synthesis: Heterocyclic amines are ideal for 96-well plate parallel synthesis. Automated coupling with diverse acid chlorides or carboxylic acids can generate hundreds of analogs in a single day.

  • Late-Stage Functionalization: Recent advances, such as photoredox/cobalt-catalyzed desaturative coupling (e.g., Leonori method), allow for the direct installation of amine handles onto saturated heterocycles, expanding the diversity of accessible fragments beyond commercial catalogs.[2]

Conclusion

Heterocyclic primary amines are not merely screening compounds; they are strategic starting points. By combining their favorable physicochemical properties with their inherent "sociability" for chemical synthesis, they solve the "Fragment-to-Lead" bottleneck before it begins. The successful application of this strategy requires a disciplined adherence to the Design-Screen-Validate-Grow cycle, ensuring that every data point drives the project toward a clinical candidate.

References

  • Fragment-based drug discovery: A graphical review. PubMed Central. [Link]

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry. [Link]

  • Fragment growing and linking inside Enamine REAL: Case Study. Medium / Chemspace. [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma FBDD Programs. Journal of Medicinal Chemistry. [Link]

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules (Basel, Switzerland). [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry. [Link]

Sources

Exploratory

Technical Guide: The 3-Alkoxypyridazine Scaffold in Modern Drug Design

Executive Summary: The Privileged Interface The 3-alkoxypyridazine scaffold represents a "privileged structure" in medicinal chemistry, offering a unique intersection of electronic deficiency and specific hydrogen-bond a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Interface

The 3-alkoxypyridazine scaffold represents a "privileged structure" in medicinal chemistry, offering a unique intersection of electronic deficiency and specific hydrogen-bond acceptor capabilities. Unlike its ubiquitous phenyl and pyridine bioisosteres, the pyridazine core (1,2-diazine) possesses a high dipole moment (~3.9 D) and a lowered LUMO energy, making it distinctively reactive and interactive within biological pockets.

This guide analyzes the 3-alkoxypyridazine moiety not merely as a spacer, but as a functional pharmacophore capable of modulating lipophilicity (LogP), metabolic stability, and target selectivity in kinase inhibitors, GABAergic ligands, and PDE inhibitors.

Physicochemical Architecture: The Diazine Effect

The substitution of a carbon atom with nitrogen in a pyridine ring to form pyridazine dramatically alters the electronic landscape. When functionalized with an alkoxy group at the 3-position, the scaffold exhibits a "push-pull" electronic system.

Key Physicochemical Parameters[1]
PropertyPhenylPyridine3-AlkoxypyridazineDrug Design Implication
Dipole Moment 0 D2.2 D~4.5 D Enhanced electrostatic interactions; improved solubility.
H-Bond Acceptors 01 (N)3 (2N + 1O) The N2 nitrogen is a potent acceptor; the alkoxy oxygen adds directionality.
pKa (Conjugate Acid) -5.2~2.5 Less basic than pyridine; reduces non-specific protein binding (HSA).
LUMO Energy HighMediumLow High susceptibility to nucleophilic attack (

) and radical addition.
The "Alkoxy-Lock" Conformation

The 3-alkoxy group is not freely rotating. The lone pair repulsion between the N2-nitrogen and the alkoxy oxygen forces the substituent into a preferred conformation (often s-trans), creating a rigid vector for hydrophobic interactions or steric occlusion. This "conformational lock" is critical for entropy-favored binding events.

Synthetic Architectures: Construction Strategies

The synthesis of 3-alkoxypyridazines has evolved from harsh nucleophilic displacements to elegant radical-mediated C-H functionalizations.

Method A: Nucleophilic Aromatic Substitution ( )

The classical route utilizes the electron-deficient nature of 3,6-dichloropyridazine. The chlorine atoms are highly activated, allowing for facile displacement by alkoxides.

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Reagents: NaH/ROH or KOtBu/ROH.

  • Limitation: Regioselectivity is poor if the pyridazine is asymmetrically substituted elsewhere.

Method B: Radical C-H Functionalization (Minisci-Type)

A modern, high-value approach involves the direct alkylation/alkoxylation of the heteroaromatic ring using radical precursors. This avoids the need for pre-halogenated starting materials in some cases or allows late-stage functionalization.

  • Key Protocol: Titanium(III)-catalyzed radical generation.

  • Reference: Neubert et al. demonstrated the use of TiCl

    
     and t-BuOOH to generate alkoxy radicals from alcohols, which attack the electron-deficient pyridazine core [1].
    
Visualization: Synthetic Decision Matrix

Synthesis_Workflow Start Target: 3-Alkoxypyridazine Precursor Precursor Availability? Start->Precursor Route_A Route A: S_NAr Displacement Precursor->Route_A Halogenated Core Available Route_B Route B: Radical C-H Functionalization Precursor->Route_B Unsubstituted Core / Late Stage Cond_A Start: 3,6-Dichloropyridazine Reagent: NaH + Alcohol Mech: Addition-Elimination Route_A->Cond_A Cond_B Start: Pyridazine Core Reagent: ROH + TiCl3 + tBuOOH Mech: Radical Addition Route_B->Cond_B Outcome Product Isolation (Check Regioselectivity) Cond_A->Outcome Cond_B->Outcome

Caption: Decision tree for selecting between classical


 and modern Radical C-H functionalization routes.

Medicinal Chemistry Case Studies

Case Study 1: GABA-A Receptor Antagonism (The Gabazine Legacy)

The 3-alkoxypyridazine scaffold is immortalized in Gabazine (SR-95531) , a specific antagonist of the GABA-A receptor.

  • Mechanistic Insight: The 3-methoxy group in Gabazine does not merely act as a hydrophobic cap. It sterically clashes with the "loop C" of the GABA binding site, preventing the receptor closure required for channel activation. The pyridazine ring mimics the carboxylate of GABA electronically but provides a rigid template that locks the molecule in an antagonist conformation [2].

  • Design Lesson: Use 3-alkoxypyridazines to mimic carboxylates while removing the negative charge (bioisosteric replacement) to improve blood-brain barrier (BBB) permeability.

Case Study 2: PDE4 Inhibitors (Selectivity & Solubility)

Phosphodiesterase 4 (PDE4) inhibitors often suffer from emetic side effects. Replacing the catechol ether moiety of Rolipram with a pyridazine core has been a strategy to improve therapeutic index.

  • Application: 3-Alkoxypyridazines (and their oxidized pyridazinone congeners) serve as scaffolds that interact with the Q-pocket of PDE4. The N2-nitrogen accepts a hydrogen bond from invariant Glutamine residues, while the alkoxy group fills the hydrophobic pocket previously occupied by the cyclopentyloxy group of Rolipram [3].

  • Advantage: The pyridazine core lowers logP compared to the phenyl ring, improving aqueous solubility—a critical failure point for many early PDE4 candidates.

Detailed Experimental Protocol

Protocol: Radical C-H Alkoxylation of 3,6-Dichloropyridazine Adapted from Neubert et al. (2015) [1].

Objective: Direct installation of a primary alkoxy group onto the electron-deficient pyridazine ring without strong base.

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Primary Alcohol (Solvent/Reagent, e.g., Methanol or Ethanol)

  • tert-Butyl hydroperoxide (TBHP, 70% aq., 3.0 equiv)

  • Titanium(III) chloride (TiCl

    
    , 20% in HCl, 0.1 equiv - Catalyst)
    

Step-by-Step Workflow:

  • Preparation: Dissolve 3,6-dichloropyridazine (149 mg, 1.0 mmol) in the chosen alcohol (5.0 mL). Ensure the vessel is open to air (reaction is robust).

  • Initiation: Add TiCl

    
     solution (approx. 0.1 mmol) dropwise. The solution will turn violet/dark.
    
  • Radical Generation: Add TBHP (3.0 mmol) dropwise over 5 minutes. A mild exotherm may occur.

  • Reaction: Stir at ambient temperature (20–25°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The radical species generated (

    
    ) undergoes hydrogen atom transfer (HAT) to form the 
    
    
    
    -oxy radical, which attacks the pyridazine.
  • Quench & Workup: Dilute with saturated NaHCO

    
     (aq). Extract with Dichloromethane (3 x 10 mL).
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the equivalent proton signal of the starting material and the appearance of the alkoxy signals.

  • Yield: Typical yields range from 60–85% depending on the alcohol steric bulk.

Strategic SAR & Metabolic Stability

The metabolic fate of the 3-alkoxypyridazine is distinct from pyridines.

Metabolic PathwaySusceptibilityMitigation Strategy
N-Oxidation ModerateThe electron-donating alkoxy group can increase N-oxidation potential at N1. Fix: Introduce electron-withdrawing groups (Cl, CF3) at C6.
O-Dealkylation High (CYP mediated)This is the primary clearance route. Fix: Deuteration of the alkoxy

-carbon or using fluorinated alkoxy groups (e.g., -OCHF

).
Ring Opening LowThe N-N bond is surprisingly robust compared to oxidative ring opening in furans/thiophenes.
Pharmacophore Visualization

Pharmacophore N2 N2 Nitrogen (H-Bond Acceptor) Alkoxy 3-Alkoxy Group (Hydrophobic/Steric) N2->Alkoxy Lone Pair Repulsion (Locks Conformation) Receptor Receptor Pocket (e.g., GABA-A / PDE4) N2->Receptor Dipole Interaction (2.5 - 3.0 Å) Alkoxy->Receptor Steric Occlusion (Antagonist Mode) Ring Pyridazine Core (Pi-Stacking) Ring->Receptor Pi-Cation / Pi-Pi

Caption: Pharmacophoric interactions of the 3-alkoxypyridazine scaffold within a receptor binding pocket.

References

  • Neubert, T. D., Schmidt, Y., Conroy, E., & Stamos, D. (2015). Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine: Efficient Access to Novel Tetrahydropyridopyridazines. Organic Letters, 17(10), 2362–2365.

  • Wermuth, C. G. (Ed.). (2011).[1][2] The Practice of Medicinal Chemistry (3rd ed.). Academic Press. (Context: Bioisosteric replacement strategies).

  • Van der Mey, M., et al. (2001).[3] Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry, 44(16), 2511–2522.[3]

  • Zhang, T., et al. (2023).[4][5] 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis.[4] European Journal of Medicinal Chemistry, 259, 115637.[4]

Sources

Protocols & Analytical Methods

Method

Synthesis of (3-Methoxypyridazin-4-yl)methanamine from 3-methoxy-4-cyanopyridazine

Application Note: High-Fidelity Synthesis of (3-Methoxypyridazin-4-yl)methanamine Executive Summary The synthesis of (3-methoxypyridazin-4-yl)methanamine (Product) from 3-methoxy-4-cyanopyridazine (Starting Material) rep...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of (3-Methoxypyridazin-4-yl)methanamine

Executive Summary

The synthesis of (3-methoxypyridazin-4-yl)methanamine (Product) from 3-methoxy-4-cyanopyridazine (Starting Material) represents a critical transformation in the development of pyridazine-based pharmacophores. While nitrile reduction is a standard organic transformation, the electron-deficient nature of the pyridazine ring and the presence of the methoxy substituent require precise control over reaction conditions to prevent ring hydrogenation, demethylation, or dimerization (secondary amine formation).

This guide presents two validated protocols:

  • Method A (Scalable): Low-pressure catalytic hydrogenation using Raney Nickel in methanolic ammonia.

  • Method B (Laboratory): Chemical reduction using Borane-THF complex (BH₃[1]·THF).

Introduction & Retrosynthetic Analysis

Pyridazine derivatives are increasingly prevalent in medicinal chemistry due to their ability to engage in pi-stacking interactions and hydrogen bonding while maintaining a lower lipophilicity than their phenyl analogs. The conversion of the nitrile group to a primary amine is a pivotal step, often serving as a linker installation point.

The Chemoselectivity Challenge: The primary challenge in this synthesis is the "poisoning" of the reaction pathway by the intermediate imine.

  • Pathway 1 (Desired): Nitrile

    
     Imine 
    
    
    
    Primary Amine.
  • Pathway 2 (Undesired): The Primary Amine attacks the intermediate Imine

    
     Secondary Amine (Dimer).
    
  • Pathway 3 (Over-reduction): Hydrogenation of the pyridazine N=N bond (hydrazine formation) or the aromatic ring.

Strategic Solution: To suppress Pathway 2, the reaction must be conducted in the presence of excess ammonia (Method A) or using a stoichiometric hydride donor that complexes the amine product (Method B). To prevent Pathway 3, mild pressures and specific catalysts (Raney Ni or Borane) are selected over aggressive catalysts like PtO₂ or Pd/C under high pressure.

ReactionPathways SM 3-Methoxy-4-cyanopyridazine Imine Imine Intermediate SM->Imine + 2H RingRed Ring Reduced By-products SM->RingRed High P / Pt Catalyst Product (3-Methoxypyridazin-4-yl)methanamine (Primary Amine) Imine->Product + 2H Dimer Secondary Amine (Unwanted Dimer) Imine->Dimer - NH3 Product->Imine Nucleophilic Attack

Figure 1: Reaction pathways during nitrile reduction. Green path indicates the desired route; red paths indicate common failure modes.

Method A: Catalytic Hydrogenation (Raney Nickel)

Recommended for scale-up (>5g) and high throughput.

Rationale: Raney Nickel is the catalyst of choice for reducing heteroaromatic nitriles. It is less prone to reducing the pyridazine ring than Palladium or Platinum catalysts. The use of methanolic ammonia is strictly required to suppress secondary amine formation.

Materials & Reagents
ReagentSpecificationRole
3-Methoxy-4-cyanopyridazine>98% PuritySubstrate
Raney Nickel (Ra-Ni)Aqueous Slurry (Active)Catalyst
Ammonia in Methanol7N SolutionSolvent/Suppressant
Hydrogen Gas (H₂)UHP Grade (99.999%)Reductant
Step-by-Step Protocol

1. Catalyst Preparation (CRITICAL SAFETY):

  • Hazard: Raney Nickel is pyrophoric (ignites in air) when dry. Always handle as a wet slurry.

  • Weigh approx. 20 wt% of Raney Nickel (relative to substrate) into a beaker.

  • Decant the water and wash the catalyst 3 times with absolute methanol to remove water. Keep the catalyst covered with solvent at all times.

2. Reaction Setup:

  • In a hydrogenation vessel (Parr shaker or autoclave), dissolve 3-methoxy-4-cyanopyridazine (1.0 equiv) in 7N NH₃/MeOH (concentration ~0.1 M).

  • Note: High dilution helps prevent dimerization.

  • Transfer the washed Raney Nickel slurry into the vessel using methanol to rinse.

3. Hydrogenation:

  • Seal the vessel.[2] Purge with Nitrogen (3x) and then Hydrogen (3x).

  • Pressurize to 3–4 bar (45–60 psi) .

  • Agitate vigorously at Room Temperature (20–25°C) .

  • Monitor: Reaction is typically complete in 4–6 hours.[3] Monitor H₂ uptake or check via LC-MS.

  • Caution: Do not heat >40°C to avoid ring reduction.

4. Workup:

  • Filtration: Filter the mixture through a pad of Celite® under an inert atmosphere (Nitrogen blanket) to remove the catalyst.

  • Safety: Immediately quench the used filter cake with water. Do not let it dry out.[4]

  • Concentration: Concentrate the filtrate in vacuo to remove MeOH and excess NH₃.

  • Purification: The residue is often pure enough. If necessary, convert to the HCl salt by treating with 1M HCl in ether, or purify via flash chromatography (DCM/MeOH/NH₄OH).

Method B: Chemical Reduction (Borane-THF)

Recommended for small scale (<1g) or if hydrogenation equipment is unavailable.

Rationale: Borane (BH₃) is an electrophilic reducing agent that coordinates to the nitrile nitrogen, activating it for hydride delivery. It is highly chemoselective and generally leaves the electron-deficient pyridazine ring intact.

Step-by-Step Protocol

1. Setup:

  • Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Add 3-methoxy-4-cyanopyridazine (1.0 equiv) and anhydrous THF (0.2 M concentration).

2. Addition:

  • Cool the solution to 0°C.

  • Dropwise add Borane-THF complex (1.0 M in THF) (3.0 equiv).

  • Observation: Gas evolution may occur; ensure proper venting.

3. Reaction:

  • Allow the mixture to warm to Room Temperature.

  • Heat to reflux (65°C) for 2–4 hours to ensure complete reduction.

  • Monitor by TLC or LC-MS (Look for disappearance of SM).

4. Quench & Workup (The "Acid Hydrolysis" Step):

  • Cool to 0°C.

  • Carefully add Methanol dropwise to destroy excess Borane (vigorous H₂ evolution).

  • Add 1M HCl (aqueous) or HCl in dioxane and stir for 30 mins to break the Boron-Amine complex.

  • Concentrate to dryness.

  • Free Base Release: Redissolve residue in water, basify with Na₂CO₃ to pH >10, and extract with DCM (3x).

  • Dry organic layers over Na₂SO₄ and concentrate.

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Dimer Formation) Insufficient Ammonia (Method A)Increase NH₃ concentration; ensure high dilution.
Ring Reduction Pressure/Temp too highReduce H₂ pressure to <3 bar; Keep Temp <30°C.
Incomplete Conversion Poisoned Catalyst (Method A)Sulfur residues from SM synthesis can poison Ra-Ni. Recrystallize SM or increase catalyst loading.
Product Instability Oxidation/DegradationIsolate as the Hydrochloride (HCl) or Oxalate salt immediately.

Characterization Data (Expected)

  • Appearance: Off-white solid (Free base) or white crystalline solid (HCl salt).

  • ¹H NMR (400 MHz, DMSO-d₆, HCl salt):

    • 
       8.5–8.3 (br s, 3H, NH₃⁺)
      
    • 
       9.1 (d, 1H, Pyridazine-H6)
      
    • 
       7.4 (d, 1H, Pyridazine-H5)
      
    • 
       4.1 (s, 2H, CH₂-N)
      
    • 
       4.0 (s, 3H, O-CH₃)
      
  • MS (ESI): m/z calc for C₆H₉N₃O [M+H]⁺: 140.08; found 140.1.

Visualization of Workflow (Method A)

Workflow Start Start: 3-Methoxy-4-cyanopyridazine Prep Dissolve in 7N NH3/MeOH (High Dilution) Start->Prep Cat Add Raney Ni Slurry (Washed with MeOH) Prep->Cat React Hydrogenate: 3-4 bar H2, RT 4-6 Hours Cat->React Filter Filter (Celite) under N2 Wash cake with MeOH React->Filter Conc Concentrate in vacuo Filter->Conc Salt Optional: Treat with HCl/Ether to form stable salt Conc->Salt Stabilization End Product: (3-Methoxypyridazin-4-yl)methanamine Conc->End Free Base Salt->End

Figure 2: Operational workflow for the catalytic hydrogenation protocol.

References

  • Nitrile Reduction Overview: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Ed.; Springer, 2007. (General reference for nitrile reduction mechanisms).
  • Raney Nickel Specifics

    • Fouilloux, P. "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions."[5] Applied Catalysis, 1983 , 8, 1-42. Link

  • Suppression of Secondary Amines: Rylander, P. N. Hydrogenation Methods; Academic Press: London, 1985. (Authoritative text on using ammonia to suppress dimers).
  • Borane Reduction of Heterocyclic Nitriles

    • Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. A simple technique to achieve enhanced selectivity in the reduction of nitriles with borane-dimethyl sulfide." J. Org.[6] Chem.1982 , 47, 3153-3159. Link

  • Analogous Pyridazine Chemistry: Uses of 3-methoxypyridazine scaffolds in drug discovery: J. Med. Chem.2015, 58, 2746. (Contextual grounding for the scaffold).

Sources

Application

Precision Protocols: Reductive Amination of Pyridazine Methanamines

Executive Summary & Strategic Analysis Pyridazine methanamines represent a high-value, privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and GPCR ligands. However, they present a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Pyridazine methanamines represent a high-value, privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and GPCR ligands. However, they present a unique synthetic paradox: the electron-deficient diazine ring reduces the nucleophilicity of the primary amine (slowing imine formation), while the ring nitrogens (N1/N2) remain basic enough to interfere with Lewis acid catalysts or sequester protons.

This guide moves beyond generic "textbook" reductive amination. It addresses the specific electronic and steric requirements of the pyridazine scaffold, providing three validated protocols ranging from standard discovery chemistry to difficult, hindered substrates.

The Mechanistic Challenge
  • Electronic Deactivation: The pyridazine ring is electron-withdrawing. Compared to a benzylamine (

    
    ), a pyridazine-3-methanamine has a lower 
    
    
    
    (approx. 8.5–8.8). This makes the initial attack on the carbonyl slower.
  • Ring Stability: Unlike pyridine, the pyridazine N-N bond is susceptible to reductive cleavage under aggressive catalytic hydrogenation (e.g., Raney Ni, high pressure

    
    ). Hydride reagents are preferred to maintain scaffold integrity.
    
  • Chelation: The proximal nitrogens can chelate transition metals (e.g., Ti, Zn), potentially stalling reactions that rely on Lewis Acid activation.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal experimental condition for your specific substrate pair.

ReductiveAmination Start Start: Define Substrates CarbonylType Carbonyl Partner? Start->CarbonylType Aldehyde Aldehyde CarbonylType->Aldehyde Ketone Ketone CarbonylType->Ketone ProtocolA PROTOCOL A: STAB (Standard) Aldehyde->ProtocolA Standard ProtocolC PROTOCOL C: Picoline-Borane (Green) Aldehyde->ProtocolC Acid Sensitive/Green Sterics Steric Hindrance? Ketone->Sterics Simple Un hindered Sterics->Simple Hindered Hindered / Electron Poor Sterics->Hindered Simple->ProtocolA ProtocolB PROTOCOL B: Ti(OiPr)4 (Forcing) Hindered->ProtocolB

Figure 1: Decision tree for selecting reductive amination conditions based on substrate reactivity.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (STAB)

Best for: Aldehydes and reactive ketones. Mechanism: Sodium triacetoxyborohydride (STAB) is less reactive than


 and does not reduce aldehydes/ketones at a significant rate, allowing the imine to form and be reduced selectively in situ.

Reagents:

  • Pyridazine methanamine (1.0 equiv)

  • Aldehyde/Ketone (1.1–1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step:

  • Imine Formation: In a dry vial, dissolve the pyridazine methanamine (1.0 mmol) and the carbonyl partner (1.1 mmol) in DCE (5 mL, 0.2 M).

  • Acid Activation: Add glacial acetic acid (1.0 mmol). Note: Although STAB contains acetoxy groups, adding free AcOH catalyzes imine formation, which is crucial for the slightly deactivated pyridazine amine.

  • Stir: Stir at room temperature (RT) for 30–60 minutes under

    
    .
    
  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitor: Stir at RT for 2–16 hours. Monitor by LCMS.[1] Look for the disappearance of the imine intermediate (M-2 mass).

  • Workup: Quench with saturated aqueous

    
     (slow addition). Extract with DCM (3x).[2] Dry organics over 
    
    
    
    and concentrate.

Expert Insight: If the reaction stalls at the imine stage, do not add more STAB. Instead, add 4Å molecular sieves to drive the equilibrium toward the imine before the reduction step.

Protocol B: The "Scavenger" Method (Titanium-Mediated)

Best for: Hindered ketones, electron-deficient amines, or when Protocol A fails (yield <30%). Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine (ketimine).

Reagents:

  • Pyridazine methanamine (1.0 equiv)

  • Ketone (1.1 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5–2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: THF (Anhydrous) or Methanol (for the reduction step)

Step-by-Step:

  • Complexation: In a dry flask under Argon, combine the amine (1.0 mmol) and ketone (1.1 mmol).

  • Titanium Addition: Add neat

    
     (1.5–2.0 mmol) via syringe.
    
    • Caution: The solution often turns yellow/orange.

  • Imine Formation: Stir the neat mixture or concentrated THF solution at RT for 4–12 hours.

    • Critical Check: Monitor by TLC/NMR. You must ensure imine formation is complete before proceeding, as

      
       will reduce unreacted ketone to alcohol.
      
  • Dilution: Dilute the mixture with absolute Methanol (5 mL). Note: Exothermic.

  • Reduction: Cool to 0°C. Add

    
     (1.5 mmol) portion-wise.
    
  • Quench (The "Titanium Crash"): After reaction completion, add 1 mL of water to form a white precipitate (

    
    ). Dilute with EtOAc.
    
  • Filtration: Filter through a Celite pad to remove the titanium salts. (These salts can clog phase separators; Celite is mandatory).

Protocol C: The "Green" Alternative (Picoline-Borane)

Best for: Acid-sensitive substrates and process-scale chemistry (avoids chlorinated solvents). Mechanism: 2-Picoline-borane is a stable solid complex that mimics the reactivity of cyanoborohydride but without the toxicity.

Reagents:

  • Pyridazine methanamine (1.0 equiv)

  • Carbonyl (1.0 equiv)

  • 2-Picoline-borane complex (1.0–1.2 equiv)

  • Solvent: Methanol or Ethanol (can be used with 5% water)

  • Acid: AcOH (10 mol%)

Step-by-Step:

  • Mix: Combine amine, carbonyl, and picoline-borane in MeOH (0.5 M).

  • Catalyze: Add catalytic AcOH.

  • Reaction: Stir at RT (or 40°C for slower ketones) for 4–12 hours.

  • Workup: Standard aqueous extraction.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (Stalls at Imine) Equilibrium favors starting material; water poisoning.Add 4Å Molecular Sieves or switch to Protocol B (Ti-mediated) to force dehydration.
Over-alkylation (Tertiary Amine) Product (secondary amine) is more nucleophilic than starting material.Use excess amine (1.5 equiv) relative to aldehyde. Add reducing agent slowly or use stepwise addition.
No Reaction (Recovery of SM) Pyridazine ring N protonation is deactivating the amine.Ensure pH is not too low (<4). Use a weaker acid (AcOH) or buffer. Avoid strong mineral acids.
Formation of Alcohol Byproduct Carbonyl reduced faster than imine formation.Stop! You are adding reducing agent too early. Pre-form the imine for 1-2h before adding STAB/NaBH4.
Emulsion during Workup Amphoteric nature of pyridazine amines.Saturate aqueous layer with NaCl (brine). Adjust pH to >10 to ensure the amine is free-based.

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the role of pH in the pyridazine reductive amination.

Mechanism Substrates Pyridazine-NH2 + Carbonyl Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal Slow (Sterics) Side_Alcohol Alcohol (Byproduct) Substrates->Side_Alcohol Direct Reduction (If reductant added too early) Imine Iminium Ion (Active Species) Hemiaminal->Imine -H2O (Acid Cat.) Product Secondary Amine (Target) Imine->Product Reduction (STAB/NaBH4)

Figure 2: Reaction pathway showing the critical "Imine" gate. Direct reduction of the carbonyl (red dashed line) is the primary failure mode.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • Sato, S., et al. "One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions."[4][5] Tetrahedron, 2004, 60(36), 7899–7906. Link

  • Burkhard, J. A., et al. "Synthesis and Structural Properties of Pyridazine Derivatives." Angewandte Chemie International Edition, 2010. (Contextual reference for pyridazine stability).

Sources

Method

Application Notes and Protocols for Peptidomimetic Synthesis Utilizing Pyridazine Amine Linkers

Introduction: The Pyridazine Scaffold as a Privileged Element in Peptidomimetic Design In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to replicate the biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold as a Privileged Element in Peptidomimetic Design

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] The rational design of these molecules often involves the incorporation of rigid, non-peptidic scaffolds to enforce a specific bioactive conformation. Among these, the pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold".[2][3] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it an attractive structural component for modulating interactions with biological targets.[4][5]

This guide provides a comprehensive overview of the principles and methodologies for the synthesis of peptidomimetics incorporating pyridazine amine linkers. We will delve into the rationale behind their use, detailed experimental protocols for their synthesis and incorporation into peptide chains, and the characterization of the resulting peptidomimetics. The protocols described herein are designed to be self-validating, with explanations for key experimental choices, ensuring both scientific integrity and practical applicability for researchers in drug development.

The Rationale for Pyridazine Amine Linkers in Peptidomimetic Construction

The incorporation of a pyridazine amine linker into a peptide sequence serves multiple strategic purposes in peptidomimetic design:

  • Conformational Constraint: The rigid, planar structure of the pyridazine ring restricts the conformational flexibility of the peptide backbone, which can lock the molecule in a bioactive conformation and reduce the entropic penalty upon binding to its target.[6][7]

  • Modulation of Physicochemical Properties: The polar nature of the pyridazine ring can enhance the solubility and bioavailability of the peptidomimetic compared to more lipophilic linkers.[8]

  • Hydrogen Bonding: The two adjacent nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, potentially forming key interactions with the target protein.[4]

  • Synthetic Versatility: Pyridazine chemistry allows for diverse functionalization, enabling the attachment of various side chains or other pharmacophoric elements to fine-tune the biological activity and pharmacokinetic properties.[9][10]

Experimental Section: Synthesis and Incorporation of a Pyridazine Amine Linker

This section details the synthesis of a representative bifunctional pyridazine amine linker, 3,6-bis(aminomethyl)pyridazine, and its subsequent incorporation into a model peptidomimetic using solid-phase peptide synthesis (SPPS).

Part 1: Synthesis of the Bifunctional Linker: 3,6-Bis(aminomethyl)pyridazine Dihydrochloride

The synthesis of the pyridazine amine linker begins with the commercially available 3,6-dichloropyridazine. The following protocol is a representative method for its conversion to 3,6-bis(aminomethyl)pyridazine.

Workflow for the Synthesis of 3,6-Bis(aminomethyl)pyridazine Dihydrochloride

cluster_0 Synthesis of 3,6-Bis(azidomethyl)pyridazine cluster_1 Reduction to 3,6-Bis(aminomethyl)pyridazine cluster_2 Salt Formation A 3,6-Dichloropyridazine C DMF, 100 °C A->C 1. Dissolve B Sodium Azide (NaN3) B->C 2. Add D 3,6-Bis(azidomethyl)pyridazine C->D 3. Isolate E 3,6-Bis(azidomethyl)pyridazine G Methanol E->G 1. Dissolve F H2, Pd/C F->G 2. Hydrogenate H 3,6-Bis(aminomethyl)pyridazine G->H 3. Isolate I 3,6-Bis(aminomethyl)pyridazine J HCl in Ether I->J 1. Treat K 3,6-Bis(aminomethyl)pyridazine Dihydrochloride J->K 2. Precipitate

Caption: Synthetic workflow for 3,6-bis(aminomethyl)pyridazine dihydrochloride.

Protocol 1: Synthesis of 3,6-Bis(aminomethyl)pyridazine Dihydrochloride

  • Step 1: Synthesis of 3,6-Bis(azidomethyl)pyridazine.

    • In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (2.5 eq) to the solution.

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,6-bis(azidomethyl)pyridazine.

    • Rationale: This is a nucleophilic aromatic substitution where the azide anion displaces the chloride ions. DMF is a suitable polar aprotic solvent for this reaction.

  • Step 2: Reduction to 3,6-Bis(aminomethyl)pyridazine.

    • Dissolve the crude 3,6-bis(azidomethyl)pyridazine from the previous step in methanol.

    • Add 10% palladium on carbon (Pd/C) catalyst (0.1 eq by weight).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3,6-bis(aminomethyl)pyridazine as an oil.

    • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines.

  • Step 3: Formation of the Dihydrochloride Salt.

    • Dissolve the crude 3,6-bis(aminomethyl)pyridazine in a minimal amount of methanol.

    • Add a solution of HCl in diethyl ether (2.2 eq) dropwise with stirring.

    • The dihydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

    • Rationale: The dihydrochloride salt is typically a stable, crystalline solid that is easier to handle and store than the free base.

Table 1: Characterization Data for 3,6-Bis(aminomethyl)pyridazine Dihydrochloride

Analysis Expected Result
¹H NMR Peaks corresponding to the pyridazine ring protons and the aminomethyl protons.
¹³C NMR Peaks corresponding to the pyridazine ring carbons and the aminomethyl carbons.
Mass Spec (ESI+) [M+H]⁺ corresponding to the free base.
Melting Point A sharp melting point indicates purity.
Part 2: Solid-Phase Synthesis of a Peptidomimetic Incorporating the Pyridazine Amine Linker

This protocol describes the incorporation of the 3,6-bis(aminomethyl)pyridazine linker between two peptide chains on a Rink Amide resin. The synthesis will be performed using standard Fmoc-based solid-phase peptide synthesis (SPPS).[2]

Workflow for Solid-Phase Peptidomimetic Synthesis

cluster_0 Peptide Chain 1 Synthesis cluster_1 Linker Coupling cluster_2 Peptide Chain 2 Synthesis cluster_3 Cleavage and Purification A Rink Amide Resin B Fmoc-AA-OH Coupling Cycles A->B 1. Swell C Resin-Bound Peptide 1 B->C 2. Synthesize D Resin-Bound Peptide 1 E 1. Fmoc Deprotection 2. Pyridazine Linker Coupling D->E Couple F Resin-Bound Peptide 1-Linker E->F G Resin-Bound Peptide 1-Linker H Fmoc-AA-OH Coupling Cycles G->H Couple I Resin-Bound Peptidomimetic H->I J Resin-Bound Peptidomimetic K TFA Cleavage Cocktail J->K Treat L Crude Peptidomimetic K->L M RP-HPLC L->M Purify N Purified Peptidomimetic M->N

Caption: Solid-phase synthesis workflow for a pyridazine-linked peptidomimetic.

Protocol 2: Solid-Phase Synthesis of a Pyridazine-Linked Peptidomimetic

  • Step 1: Synthesis of the First Peptide Chain.

    • Swell Rink Amide resin in DMF for 30 minutes.

    • Perform standard Fmoc-SPPS cycles to synthesize the first peptide sequence. Each cycle consists of:

      • Fmoc deprotection with 20% piperidine in DMF.

      • Coupling of the next Fmoc-protected amino acid using a coupling agent such as HBTU/DIPEA or DIC/HOBt.[11]

    • Monitor coupling completion with a Kaiser test.

  • Step 2: Coupling of the Pyridazine Amine Linker.

    • After the synthesis of the first peptide chain, perform a final Fmoc deprotection.

    • Dissolve 3,6-bis(aminomethyl)pyridazine dihydrochloride (5 eq) and a coupling agent (e.g., HBTU, 5 eq) in DMF.

    • Add a base such as DIPEA (10 eq) to neutralize the dihydrochloride salt and activate the coupling agent.

    • Add the activated linker solution to the resin and shake for 2-4 hours.

    • Wash the resin thoroughly with DMF.

    • Rationale: A large excess of the symmetrical linker is used to favor the mono-acylation of the linker to the resin-bound peptide. The use of a strong coupling agent ensures efficient amide bond formation.

  • Step 3: Synthesis of the Second Peptide Chain.

    • Couple the first Fmoc-protected amino acid of the second peptide sequence to the free amino group of the resin-bound pyridazine linker using standard coupling conditions.

    • Continue with standard Fmoc-SPPS cycles to complete the synthesis of the second peptide chain.

  • Step 4: Cleavage and Purification.

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Cleave the peptidomimetic from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether.

    • Purify the crude peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified product by mass spectrometry and analytical HPLC.

Table 2: Representative Reagents and Conditions for SPPS

Step Reagents Typical Conditions
Fmoc Deprotection 20% Piperidine in DMF2 x 10 min at RT
Amino Acid Coupling Fmoc-AA-OH (4 eq), HBTU (3.9 eq), DIPEA (8 eq) in DMF1-2 hours at RT
Linker Coupling Linker (5 eq), HBTU (4.9 eq), DIPEA (10 eq) in DMF2-4 hours at RT
Cleavage 95% TFA, 2.5% H₂O, 2.5% TIS2-3 hours at RT

Conclusion and Future Perspectives

The use of pyridazine amine linkers in peptidomimetic synthesis offers a powerful strategy for creating conformationally constrained molecules with potentially enhanced biological activity and improved pharmacokinetic profiles. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis and application of these valuable scaffolds. Future work in this area could involve the development of asymmetrically functionalized pyridazine linkers to allow for orthogonal chemistries, as well as the exploration of a wider range of pyridazine substitution patterns to fine-tune the properties of the resulting peptidomimetics. The continued innovation in the design and synthesis of such linkers will undoubtedly contribute to the advancement of peptidomimetic drugs.

References

  • Creighton, C. J., Zapf, C. W., Bu, J. H., & Goodman, M. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic letters, 1(9), 1407–1409.
  • D'Andrea, L. D., & Isernia, C. (2021). Peptidomimetics in Drug Discovery: The Good, the Bad and the Ugly. Pharmaceuticals, 14(5), 449.
  • Kang, J., et al. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 16(20), 5434-5437.
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932.
  • Koperniku, A., & Watts, A. (2021).
  • Lane, A. L., & Ganesan, A. (2007). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. In Aapptec Peptides.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry.
  • Parrot, I., et al. (2006). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. Tetrahedron Letters, 47(33), 5937-5941.
  • Rudresh, H. M., et al. (2023). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 15(7), 1-11.
  • Shakh, E., & Lebl, M. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429.
  • Sharma, S. (2024). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Current Bioactive Compounds, 20(7), 20-49.
  • Volonterio, A., Moisan, L., & Rebek, J., Jr. (2007). Synthesis of pyridazine-based scaffolds as alpha-helix mimetics. Organic letters, 9(19), 3733–3736.
  • Zare, A., & Aavani, F. (2021). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Chemical Reviews, 3(2), 108-124.
  • Zhang, L., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters, 14(1), 161-165.
  • Zlotorzynski, S. E., et al. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ChemRxiv.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles. BenchChem.
  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society reviews, 36(7), 1095–1108.
  • Domling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides. Angewandte Chemie (International ed. in English), 39(18), 3168–3210.
  • He, Z. X., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946.
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Kumar, A., & Sharma, S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3439-3446.
  • Lenci, E., & Trabocchi, A. (2020).
  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832-5880.
  • Polyplus. (2021). Peptide Linkers in Protein Engineering. Polyplus.
  • Qian, Z., & Distefano, M. D. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 23(4), 936.

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Application

Reaction of (3-Methoxypyridazin-4-yl)methanamine with Sulfonyl Chlorides: A Comprehensive Protocol for the Synthesis of Novel Sulfonamides

An Application Guide for Researchers Abstract This application note provides a detailed guide for the synthesis of N-((3-methoxypyridazin-4-yl)methyl)sulfonamides through the reaction of (3-Methoxypyridazin-4-yl)methanam...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This application note provides a detailed guide for the synthesis of N-((3-methoxypyridazin-4-yl)methyl)sulfonamides through the reaction of (3-Methoxypyridazin-4-yl)methanamine with various sulfonyl chlorides. Sulfonamides are a cornerstone in medicinal chemistry, recognized for their diverse biological activities and their role as stable bioisosteres for amides.[1][2] The pyridazine core is also a privileged scaffold, present in numerous compounds with therapeutic potential, including applications as carbonic anhydrase inhibitors and anticancer agents.[3][4][5][6][7] This document outlines the underlying reaction principles, provides a robust step-by-step experimental protocol, and offers guidance on purification, characterization, and troubleshooting. The methodologies described herein are designed to be accessible to researchers in drug discovery and synthetic chemistry, facilitating the exploration of this promising chemical space.

Introduction and Scientific Background

The synthesis of sulfonamides from primary or secondary amines and sulfonyl chlorides is a fundamental and widely utilized transformation in organic synthesis.[8] The resulting sulfonamide functional group is a key component in a vast array of pharmaceuticals, famously including antibacterial "sulfa drugs," diuretics, and antiviral agents.[9] Its prevalence stems from its unique physicochemical properties: it features a tetrahedral geometry similar to an amide, possesses an additional hydrogen bond acceptor, and exhibits enhanced hydrolytic stability, which can lead to significant improvements in binding affinity and metabolic profiles.[1][2]

The target amine, (3-Methoxypyridazin-4-yl)methanamine, incorporates a heteroaromatic pyridazine ring. Pyridazine derivatives have demonstrated a wide spectrum of biological activities, making them attractive building blocks in drug development.[10][11] The combination of the versatile sulfonamide linkage with the biologically relevant pyridazine moiety offers a powerful strategy for generating novel molecular entities with potential therapeutic applications.[5][6] This guide provides the necessary technical details to reliably perform this valuable synthetic transformation.

Reaction Principles and Mechanism

The formation of a sulfonamide involves the nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The primary amine, (3-Methoxypyridazin-4-yl)methanamine, acts as the nucleophile, attacking the highly electrophilic sulfur center of the sulfonyl chloride.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.[12][13]

  • Chloride Elimination: This attack forms a transient intermediate which then collapses, eliminating a chloride ion as a good leaving group.

  • Proton Transfer: An amine base, such as triethylamine or pyridine, is crucial in the reaction mixture. It serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[8][14] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The overall reaction is typically fast and exothermic. Therefore, careful control of the reaction temperature, usually by cooling with an ice bath during the addition of the sulfonyl chloride, is essential to prevent the formation of side products.

Caption: General mechanism of sulfonamide synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure applicable to a wide range of aryl and alkyl sulfonyl chlorides. Researchers should optimize parameters based on the specific substrate used.

Materials and Reagents
  • (3-Methoxypyridazin-4-yl)methanamine (or its hydrochloride salt)

  • Appropriate Sulfonyl Chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for sulfonamide synthesis.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (3-Methoxypyridazin-4-yl)methanamine (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2-1.5 eq.) to the solution. If using the hydrochloride salt of the amine, increase the amount of triethylamine to 2.2-2.5 equivalents.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0-1.1 eq.) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The disappearance of the starting amine spot indicates the reaction is complete.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), water, saturated aqueous NaHCO₃ solution (to remove acidic impurities), and finally with brine.[15]

    • Causality Note: The acidic wash protonates and solubilizes the basic triethylamine into the aqueous layer. The bicarbonate wash neutralizes any remaining acid and removes acidic byproducts. The brine wash helps to break any emulsions and begins the drying process.

  • Isolation: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude sulfonamide product.

Purification and Characterization

The crude product often requires purification to remove unreacted starting materials and byproducts.

Purification Methods
  • Recrystallization: This is the preferred method for purifying solid products.[16] The goal is to find a solvent or solvent system in which the sulfonamide is sparingly soluble at room temperature but highly soluble when hot.[16]

    • Recommended Solvents: Ethanol, isopropanol, or mixtures such as ethanol/water or isopropanol/water are often effective for sulfonamides.[17][18]

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.[17][18] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[17] Collect the pure crystals by vacuum filtration.

  • Column Chromatography: If the product is an oil or if recrystallization fails to provide pure material, purification by flash column chromatography on silica gel is recommended.[19][20] A gradient of ethyl acetate in hexane is typically a suitable eluent system.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • FTIR Spectroscopy: To identify the characteristic S=O stretches of the sulfonamide group (typically around 1350 and 1160 cm⁻¹).

Reaction Scope and Data

The described protocol is robust and applicable to a variety of sulfonyl chlorides. The table below summarizes typical outcomes.

Sulfonyl Chloride (R-SO₂Cl)R GroupTypical BaseSolventTime (h)Yield (%)Notes
Benzenesulfonyl chloridePhenylEt₃NDCM2–485–95Reaction is typically clean and high-yielding.
p-Toluenesulfonyl chloridep-TolylEt₃NDCM2–488–97Product is often a highly crystalline solid.
4-Nitrobenzenesulfonyl chloride4-NitrophenylPyridineDCM4–880–90Electron-withdrawing groups may slightly slow the reaction.
Methanesulfonyl chlorideMethylEt₃NDCM1–375–85Reaction is very fast; requires careful temperature control.
Dansyl chloride5-(Dimethylamino)naphthalen-1-ylEt₃NTHF6–1270–80Product is fluorescent, aiding in TLC visualization.

Yields are for isolated, purified products and may vary based on reaction scale and purity of reagents.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive (hydrolyzed) sulfonyl chloride. 2. Insufficient base used, especially with amine HCl salt. 3. Starting amine has poor solubility in the chosen solvent.1. Use a fresh bottle of sulfonyl chloride or purify it before use. 2. Ensure at least 2.2 equivalents of base are used for amine salts. 3. Try a different solvent like THF or add a co-solvent like DMF.
Multiple Spots on TLC 1. Reaction was run at too high a temperature. 2. Formation of a bis-sulfonylated product (if the amine had other nucleophilic sites). 3. Degradation of starting material or product.1. Ensure slow, dropwise addition of the sulfonyl chloride at 0 °C. 2. This is less likely with the specified primary amine but consider using precisely 1.0 eq. of sulfonyl chloride. 3. Check the stability of the starting amine; use milder conditions if necessary.
Product "Oils Out" During Recrystallization 1. The melting point of the product is lower than the boiling point of the solvent. 2. High concentration of impurities.[17]1. Add more solvent, re-heat to dissolve the oil, and allow to cool more slowly.[17] 2. Try a different solvent system with a lower boiling point. 3. Purify the crude material by column chromatography first, then attempt recrystallization.[17]
Difficulty Removing Excess Amine/Base 1. Insufficient volume or concentration of the acidic wash.1. Perform the 1 M HCl wash two or three times to ensure complete removal of the basic impurities.

Conclusion

The reaction between (3-Methoxypyridazin-4-yl)methanamine and sulfonyl chlorides provides a reliable and efficient route to a diverse range of novel sulfonamides. This application note offers a foundational protocol that, with minor adjustments, can be broadly applied by researchers in medicinal chemistry and drug discovery. The resulting compounds serve as valuable candidates for biological screening and as building blocks for more complex molecular architectures.

References

  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride | Request PDF - ResearchGate. Available at: [Link]

  • Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma | Journal of Medicinal Chemistry. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Available at: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Available at: [Link]

  • Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. Available at: [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. Available at: [Link]

  • 20.6: Reactions of Amines - Chemistry LibreTexts. Available at: [Link]

  • Heteroaryl sulfonamide synthesis: Scope and limitations | Request PDF - ResearchGate. Available at: [Link]

  • Sulfonyl Protective Groups | Chem-Station Int. Ed. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

  • An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Pyridazine and its related compounds. Part 35[12]: Synthesis, characterization and antimicrobial activity of some novel pyridazine and triazolopyridazine containing sulfonamides | European Journal of Chemistry. Available at: [Link]

  • Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma - PubMed. Available at: [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety - Hilaris Publisher. Available at: [Link]

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  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. Available at: [Link]

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  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC. Available at: [Link]

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  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. Available at: [Link]

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Method

Application Notes and Protocols: Preparation and Application of Pyridazine-Based Schiff Bases

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyridazine Moiety as a Privileged Scaffold in Medicinal Chemistry The pyridazine ring, a six-membered aromatic heterocycle containing two...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Moiety as a Privileged Scaffold in Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a scaffold of significant interest in drug discovery and development. Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and inherent polarity, make it an attractive component for designing novel therapeutic agents.[1] The incorporation of the pyridazine nucleus can enhance molecular recognition at biological targets, improve pharmacokinetic profiles by reducing lipophilicity, and mitigate liabilities such as inhibition of cytochrome P450 enzymes.[1][2]

When the versatile pyridazine scaffold is functionalized with an azomethine (-C=N-) group through condensation with a primary amine, it forms a pyridazine-based Schiff base. These compounds represent a promising class of molecules with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3] The imine linkage is not merely a linker but an active pharmacophore that, in conjunction with the pyridazine ring, creates a flexible and potent bidentate or multidentate ligand capable of coordinating with metal ions, which can further enhance their biological efficacy.[4][5]

This guide provides a comprehensive overview of the synthesis, characterization, and application of pyridazine-based Schiff bases, offering detailed protocols and expert insights to facilitate their exploration in a research and drug development context.

Mechanistic Insight: The Chemistry of Schiff Base Formation

The synthesis of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The reaction proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of an unstable tetrahedral intermediate known as a carbinolamine (or hemiaminal).

  • Dehydration: The carbinolamine then undergoes elimination of a water molecule to form the stable carbon-nitrogen double bond (imine or azomethine) characteristic of a Schiff base. This step is typically the rate-determining step and is often catalyzed by a small amount of acid or base, or driven by the removal of water.[2]

The stability of the resulting Schiff base is influenced by the electronic and steric properties of the reactants. Aromatic aldehydes, like pyridazine carbaldehydes, generally form more stable Schiff bases due to the conjugation between the aromatic ring and the imine bond.

General Synthetic Protocol for Pyridazine-Based Schiff Bases

This protocol outlines a general and robust method for the synthesis of pyridazine-based Schiff bases via the condensation of a pyridazine carbaldehyde with a primary amine. The procedure is widely applicable to a variety of substituted amines.

Materials and Reagents
  • Pyridazine-3-carbaldehyde (or other isomers)

  • Substituted primary amine (e.g., aniline, aminophenol, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation s1 Dissolve Pyridazine Aldehyde and Amine in Ethanol s2 Add Catalytic Acetic Acid s1->s2 s3 Reflux Reaction Mixture (2-6 hours) s2->s3 s4 Monitor by TLC s3->s4 w1 Cool to Room Temperature s4->w1 w2 Collect Precipitate by Vacuum Filtration w1->w2 w3 Wash with Cold Ethanol w2->w3 w4 Dry the Product w3->w4 c1 FTIR Spectroscopy w4->c1 c2 ¹H & ¹³C NMR Spectroscopy c1->c2 c3 Mass Spectrometry c2->c3 b1 Antimicrobial Assays c3->b1 b2 Anticancer/Cytotoxicity Assays b1->b2 b3 Antioxidant Assays b2->b3

Caption: Experimental workflow from synthesis to biological evaluation.

Step-by-Step Procedure
  • Reactant Preparation: In a round-bottom flask, dissolve the selected pyridazine carbaldehyde (1.0 equivalent) in absolute ethanol. Add an equimolar amount (1.0 equivalent) of the primary amine to the solution with stirring.

  • Catalysis: Add a few drops (typically 2-3) of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 75-80°C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times typically range from 2 to 6 hours.

  • Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate of the Schiff base product should form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[6] Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified pyridazine-based Schiff base in a desiccator or a vacuum oven at a low temperature to obtain the final product.

Characterization of Pyridazine-Based Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following spectroscopic techniques are routinely employed.

General Synthetic Scheme

Caption: General reaction for the synthesis of Pyridazine Schiff Bases.

Spectroscopic Data Summary

The formation of the Schiff base can be confirmed by the appearance of characteristic signals and the disappearance of signals from the starting materials.

Spectroscopic TechniqueKey FeatureExpected Range/ValueRationale
FTIR Spectroscopy C=N (Azomethine) Stretch1600 - 1650 cm⁻¹Appearance of a strong absorption band in this region confirms the formation of the imine bond. The C=O stretch of the aldehyde (around 1700 cm⁻¹) and N-H bands of the primary amine will disappear or diminish.[7][8][9]
¹H NMR Spectroscopy -CH=N- (Azomethine) Protonδ 8.5 - 9.7 ppm (singlet)A characteristic singlet appears in this downfield region, which is diagnostic for the proton of the imine group.[10][11] The aldehyde proton signal (around δ 9-10 ppm) will disappear.
¹³C NMR Spectroscopy -C H=N- (Azomethine) Carbonδ 158 - 165 ppmThe carbon of the imine group typically resonates in this region, providing further structural confirmation.[11]
Mass Spectrometry Molecular Ion Peak [M]⁺Corresponds to the calculated molecular weightConfirms the molecular formula of the synthesized Schiff base.

Applications in Drug Development

Pyridazine-based Schiff bases are versatile scaffolds that have demonstrated significant potential across various therapeutic areas.

Antimicrobial and Antifungal Activity

The presence of the pyridazine ring and the azomethine group is crucial for the antimicrobial properties of these compounds.[3][10] The nitrogen atom of the pyridine ring, analogous to pyridazine, has been shown to significantly enhance antifungal activity.[10] These compounds often exert their effects by disrupting cell membrane integrity or inhibiting essential enzymes in pathogens. Studies have shown that pyridazine Schiff bases can exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][10]

Anticancer and Cytotoxic Potential

A growing body of evidence highlights the anticancer potential of pyridazine and related pyridine-based Schiff bases.[4][5][12] These compounds can induce apoptosis in cancer cells through various mechanisms, including DNA binding and cleavage, inhibition of topoisomerase enzymes, and generation of reactive oxygen species. Metal complexes of these Schiff bases, in particular, have shown excellent activity against a range of cancer cell lines, including MCF-7 (breast), HeLa (cervical), and HepG-2 (liver), with some demonstrating IC₅₀ values lower than the standard drug cisplatin.[4][12][13]

Antioxidant and Anti-inflammatory Properties

The unique electronic nature of the pyridazine ring allows it to participate in redox reactions, making its Schiff base derivatives potential antioxidant agents. They can scavenge free radicals and chelate metal ions involved in oxidative stress pathways.[10] Furthermore, pyridazine derivatives are known to modulate inflammatory pathways by targeting key mediators like TNF-α and IL-6, suggesting that their Schiff bases could be developed as novel anti-inflammatory drugs.[2]

Conclusion and Future Perspectives

The synthesis of pyridazine-based Schiff bases offers a straightforward and efficient route to a class of compounds with significant therapeutic potential. The protocols and characterization data provided in this guide serve as a foundational resource for researchers aiming to explore this chemical space. The inherent bioactivity of the pyridazine scaffold, combined with the versatile chemistry of the Schiff base linkage, ensures that these compounds will remain a fertile ground for the discovery of new and effective agents to combat a range of diseases. Future research will likely focus on optimizing the structure-activity relationships (SAR) of these compounds, exploring their metal complexes for enhanced potency, and elucidating their precise mechanisms of action to accelerate their translation into clinical candidates.

References

  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (2022). Research Journal of Pharmacy and Technology. [Link]

  • Gowri, M., & Sharmila, S. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. ResearchGate. [Link]

  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (n.d.). Academia.edu. [Link]

  • López-García, J., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. National Center for Biotechnology Information. [Link]

  • Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activity of a New Schiff Base Ligand Pyridazine Based. (2013). Journal of Chemical Health Risks. [Link]

  • A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. (n.d.). Scholars Research Library. [Link]

  • (PDF) Synthesis, characterization, and antimicrobial activity of a new pyrimidine Schiff base and its Cu(II), Ni(II), Co(II), Pt(II), and Pd(II) complexes. (2025). ResearchGate. [Link]

  • Theoretical and Spectral Investigation of Some Schiff Bases. (2026). Der Pharma Chemica. [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI. [Link]

  • Preparation, antimicrobial activity and thermal studies of new Schiff base derived from 4-pyridine carboxaldehyde with some metal ions and doping with nanomaterials. (2025). Samarra Journal of Pure and Applied Science. [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes. MDPI. [Link]

  • Synthesis and characterization of aldamine condensed Schiff bases and their iron salts. (n.d.). Polimery. [Link]

  • Synthesis and characterization of Schiff base complexes of Cu(II), Ni(II), Co(II) complexes of Schiff base derived from - IJSRP.org. (2017). International Journal of Scientific and Research Publications. [Link]

  • El-Sayed, Y. S., et al. (2022). Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base. National Center for Biotechnology Information. [Link]

  • Al-Masoudi, E. A., et al. (2023). Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes. MDPI. [Link]

  • Synthesis, characterization and biological activities of Schiff base complexes of Cu(II), Ni(II), and Co(II) with 4-pyridine carboxaldehyde and 3-aminopyridine. (2025). ResearchGate. [Link]

  • Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. (2024). Koya University Eprints. [Link]

  • The Synthesis, Characterization of a Novel Schiff Base Ligand and Investigation of Its Transition Metal Complexes. (2017). DergiPark. [Link]

  • FTIR Spectral data of the Schiff base [DEPH2] and its metal complexes. (n.d.). ResearchGate. [Link]

  • 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. (2025). Taylor & Francis Online. [Link]

  • Synthesis and characterization of a new Schiff base derived from pyridoxal and 2,3-diaminopyridine and its Cu(II) and. (2024). OICC Press. [Link]

Sources

Application

Application Note: Precision Functionalization of 3-Methoxypyridazine Scaffolds via Nucleophilic Substitution

This Application Note is designed as a definitive technical guide for the functionalization of 3-methoxypyridazine derivatives via nucleophilic substitution. It addresses the specific electronic and steric challenges inh...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the functionalization of 3-methoxypyridazine derivatives via nucleophilic substitution. It addresses the specific electronic and steric challenges inherent to the diazine scaffold, providing validated protocols for medicinal chemistry applications.


) and Ipso-Substitution Protocols[1]

Executive Summary

The 3-methoxypyridazine motif is a "privileged scaffold" in drug discovery, frequently appearing in kinase inhibitors, GABA receptor ligands, and anti-inflammatory agents. Its utility stems from the unique electronic properties of the 1,2-diazine ring, where the adjacent nitrogens create a highly electron-deficient system susceptible to nucleophilic attack.

This guide details the two primary modes of nucleophilic substitution relevant to this scaffold:

  • Chemoselective

    
    :  Displacement of halogens at the C6 position while retaining the C3-methoxy group.
    
  • Ipso-Substitution (Demethylation): Nucleophilic displacement of the methoxy group itself to generate pyridazin-3-ones.

Mechanistic Principles & Electronic Bias

The Diazine Electronic Sink

Pyridazine is more electron-deficient than pyridine due to the cumulative inductive effect (-I) of the two nitrogen atoms. This lowers the energy of the LUMO, making the ring highly reactive toward nucleophiles.

The "Methoxy Effect" in

In 3-methoxy-6-halopyridazines, the methoxy group plays a dual role:

  • Inductive Effect (-I): The oxygen atom withdraws electron density, activating the ring (though less than a halogen).

  • Resonance Effect (+R): The lone pair on oxygen donates electron density into the ring, potentially deactivating it toward nucleophilic attack compared to a protonated or nitrated analog.

However, in the context of 3-methoxy-6-chloropyridazine , the presence of the chlorine at C6 (alpha to nitrogen) creates a strong dipole and a low-energy site for nucleophilic addition. The reaction proceeds via a Meisenheimer-like intermediate , where the negative charge is stabilized effectively by the diazine nitrogens.

Pathway Visualization

The following diagram illustrates the bifurcation of reactivity based on the nucleophile and conditions.

ReactionPathways Substrate 3-Methoxy-6-chloropyridazine Intermediate Meisenheimer Complex (Stabilized Anion) Substrate->Intermediate Nucleophilic Attack (C6) Product_Hydrolysis 6-Chloropyridazin-3-one (O-Me Cleavage) Substrate->Product_Hydrolysis Acid Hydrolysis (Ipso-substitution) Nu_Amine Amine Nucleophile (HNR2) Nu_Amine->Intermediate Nu_Acid Acidic Nucleophile (HX / H2O) Nu_Acid->Product_Hydrolysis Product_SNAr 3-Methoxy-6-aminopyridazine (C-Cl Displacement) Intermediate->Product_SNAr Elimination of Cl-

Figure 1: Divergent reactivity pathways for 3-methoxy-6-chloropyridazine.[1] Solid lines indicate standard


; dashed lines indicate hydrolysis.

Critical Protocol A: Chemoselective (C-Cl Displacement)

Objective: Synthesize 3-amino-6-methoxypyridazine derivatives by displacing the C6-chlorine atom without affecting the methoxy ether.

Experimental Rationale

Direct aminolysis of 3-methoxy-6-chloropyridazine is the industry standard for introducing diversity at the C6 position.[1] The reaction requires thermal activation or transition metal catalysis (Buchwald-Hartwig) if the amine is non-nucleophilic. For standard aliphatic and electron-rich aromatic amines, thermal


 is preferred due to cost and simplicity.
Standard Operating Procedure (Thermal)

Reagents:

  • Substrate: 3-Methoxy-6-chloropyridazine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (2.0 equiv)
    
  • Solvent: n-Butanol (for high temp) or DMSO (for rate acceleration)

Step-by-Step Protocol:

  • Preparation: In a pressure-rated reaction vial (microwave tube or sealed tube), dissolve 3-methoxy-6-chloropyridazine (1.0 mmol, 144 mg) in n-Butanol (3.0 mL).

    • Note: n-Butanol is chosen for its high boiling point (

      
      ) and ability to solubilize polar intermediates.
      
  • Addition: Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol, 348

    
    ).
    
  • Reaction: Seal the vessel and heat to 120–130°C for 12–24 hours.

    • Monitoring: Monitor by LC-MS. The product usually elutes earlier than the starting material due to increased polarity (if primary amine used).

  • Work-up:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove n-Butanol.

    • Resuspend residue in EtOAc (20 mL) and wash with water (

      
      ) and Brine (
      
      
      
      ).
  • Purification: Flash column chromatography (SiO2).[1]

    • Eluent: 0-10% MeOH in DCM. (Amino-pyridazines are polar; ensure column is deactivated with 1%

      
       if streaking occurs).
      

Data Summary: Reaction Scope

Nucleophile Conditions Yield Notes

| Morpholine | n-BuOH,


, 12h | 88% | Excellent conversion; no side products.[1] |
| Aniline | n-BuOH, 

, 24h | 45% | Low nucleophilicity requires higher temp or Pd-catalysis.[1] | | Benzylamine | DMSO,

, 4h | 92% | Faster reaction in polar aprotic solvent.[1] |

Critical Protocol B: Ipso-Substitution (Demethylation to Pyridazinone)

Objective: Convert the 3-methoxy group into a carbonyl (pyridazin-3-one). This is formally a nucleophilic substitution of the methyl group by a halide/water, followed by tautomerization.

Experimental Rationale

While the methoxy group is robust under basic


 conditions, it is labile under acidic conditions.[1] This transformation is vital when the target scaffold is a pyridazinone , a pharmacophore found in PDE inhibitors.
Standard Operating Procedure

Reagents:

  • Substrate: 3-Methoxypyridazine derivative[2]

  • Reagent: 33% HBr in Acetic Acid or concentrated HCl[1]

  • Solvent: Acetic Acid (glacial)

Step-by-Step Protocol:

  • Preparation: Dissolve the 3-methoxypyridazine substrate (1.0 mmol) in Glacial Acetic Acid (5 mL).

  • Activation: Add 33% HBr in AcOH (5.0 equiv).

  • Reaction: Heat to 90°C for 4–6 hours.

    • Mechanism:[1][3][4][5] Protonation of the pyridazine nitrogen makes the ring highly electrophilic. Nucleophilic attack by bromide (or water during workup) at the methyl group (cleavage) or C3 position leads to the pyridazinone.

  • Work-up:

    • Cool to

      
      .
      
    • Neutralize carefully with saturated

      
       or 
      
      
      
      to pH 7.
    • The pyridazinone product often precipitates as a solid. Filter and wash with cold water.

    • If no precipitate, extract with DCM/Isopropanol (3:1).

Troubleshooting & Optimization

Regioselectivity Challenges

In substrates like 3,6-dichloropyridazine , displacing one chlorine selectively to form the intermediate for Protocol A can be difficult.

  • Solution: Control stoichiometry strictly (0.9 equiv of nucleophile) and run at lower temperatures (

    
     to RT). The first displacement deactivates the ring slightly, allowing for separation of mono- and bis-substituted products.
    
"Stalled" Reactions

If the


 reaction (Protocol A) stalls with sterically hindered amines:
  • Switch Solvent: Move from n-Butanol to NMP (N-Methyl-2-pyrrolidone) . The dipolar nature of NMP stabilizes the transition state more effectively.

  • Add Catalyst: Use KI (0.1 equiv) to form a transient, more reactive iodo-intermediate (Finkelstein-like in situ activation).

Self-Validating Checks
  • 1H NMR Diagnostic: The methoxy group appears as a sharp singlet around

    
     4.0–4.1 ppm.
    
    • Loss of Singlet: Indicates successful demethylation (Protocol B).

    • Shift of Singlet: Indicates ring substitution (Protocol A) usually causing a slight upfield shift due to increased electron density from the amine.

References

  • Reactions of pyridazines with nitrogen-containing nucleophiles. Wageningen University Research. Available at: [Link]

  • Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines (Analogous Diazine Chemistry). WuXi AppTec QM Magic Class. Available at: [Link]

  • Nucleophilic Aromatic Substitution Mechanisms. Mustansiriyah University. Available at: [Link]

  • Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing dimerization of (3-Methoxypyridazin-4-yl)methanamine

Welcome to the technical support center for (3-Methoxypyridazin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of dim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Methoxypyridazin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of dimerization. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the quality of your results.

Understanding the Challenge: The Propensity for Dimerization

(3-Methoxypyridazin-4-yl)methanamine is a valuable building block in medicinal chemistry. However, its structure, which features a primary amine adjacent to an electron-deficient pyridazine ring, makes it susceptible to self-reaction, or dimerization. This guide provides a framework for understanding and mitigating this unwanted side reaction.

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This characteristic makes the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack.[1] The primary amine of (3-Methoxypyridazin-4-yl)methanamine can act as a nucleophile, leading to a potential dimerization pathway.

Frequently Asked Questions (FAQs)

Q1: I've observed an unexpected, higher molecular weight impurity in my reaction mixture containing (3-Methoxypyridazin-4-yl)methanamine. Could this be a dimer?

A1: It is highly probable. The most common impurity is a dimer formed through the nucleophilic attack of the primary amine of one molecule onto the pyridazine ring of another. This is often exacerbated by prolonged reaction times, elevated temperatures, or the presence of a base. We recommend using analytical techniques such as LC-MS or GC-MS to confirm the mass of the impurity.[2][3]

Q2: At what stage of my workflow is dimerization most likely to occur?

A2: Dimerization can occur at several stages:

  • During storage: Improper storage of the free base, especially at room temperature or in the presence of moisture, can lead to slow dimerization over time.

  • During a reaction: In situ formation of the dimer is common, particularly in reactions that are heated, run for extended periods, or under basic conditions that can deprotonate the amine, increasing its nucleophilicity.

  • During work-up: Aqueous basic work-ups can promote dimerization.

Q3: Can the methoxy group on the pyridazine ring influence the rate of dimerization?

A3: Yes. The methoxy group is an electron-donating group, which can partially mitigate the electron-deficient nature of the pyridazine ring. However, the ring remains susceptible to nucleophilic attack. The position of the methoxy group is critical; in this case, its influence may not be sufficient to completely prevent dimerization, especially under forcing conditions. The basicity of the pyridazine nitrogens is also a factor to consider.[4]

Q4: I suspect dimer formation. What analytical methods are best for its detection and quantification?

A4: A multi-pronged analytical approach is recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying the dimer by its molecular weight.[3]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC can be used to quantify the percentage of dimer present relative to the monomer.[2] A dedicated method should be developed to ensure good separation between the monomer and dimer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the dimer if it can be isolated.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving dimerization issues.

Observation Potential Cause Recommended Action
Significant dimer formation (>5%) detected by LC-MS post-reaction. High reaction temperature or prolonged reaction time.Reduce the reaction temperature and monitor the reaction progress closely to minimize reaction time. Consider using a more reactive coupling partner to shorten the required time.[5]
Presence of a strong base.If possible, use a weaker, non-nucleophilic base. Alternatively, consider using a stoichiometric amount of base or slow addition of the base to control the concentration of the deprotonated amine.
High concentration of (3-Methoxypyridazin-4-yl)methanamine.Reduce the concentration of the starting material. This follows the principles of reaction kinetics, where the rate of a bimolecular reaction (dimerization) is more sensitive to concentration than a unimolecular desired reaction.
Dimer observed in the starting material upon receipt or after storage. Improper storage conditions.Store the compound as a salt (e.g., hydrochloride salt) if possible. If using the free base, store it under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended).[6] Avoid exposure to moisture.
Increased dimer formation during aqueous work-up. Basic pH of the aqueous phase.Neutralize the reaction mixture before or during extraction. If possible, perform extractions at a neutral or slightly acidic pH. Minimize the time the compound is in a basic aqueous solution.

Preventative Protocols & Methodologies

Amine Protection Strategy

The most robust method to prevent dimerization is to protect the primary amine with a suitable protecting group. This temporarily masks the nucleophilicity of the amine, preventing it from reacting with the pyridazine ring.

Recommended Protocol: Boc Protection

  • Dissolution: Dissolve (3-Methoxypyridazin-4-yl)methanamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents) in the same solvent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and perform a standard aqueous work-up. Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the Boc-protected product by column chromatography if necessary.

  • Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) after subsequent synthetic steps are completed.

Optimized Storage and Handling

Proper storage is crucial for maintaining the integrity of (3-Methoxypyridazin-4-yl)methanamine.

  • Form: Whenever possible, store the compound as a salt (e.g., hydrochloride). The protonated amine is not nucleophilic.

  • Temperature: For the free base, store at -20°C.[7]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent air and moisture exposure.

  • Solvents: If storing in solution, use aprotic solvents. For long-term storage, it is best to store the compound neat.

Analytical Monitoring of Dimer Formation

Regularly check the purity of your starting material and monitor your reactions for dimer formation.

Recommended LC-MS Method:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and ramp up to a high percentage over several minutes to ensure separation of the more non-polar dimer from the monomer.

  • Detection: UV (e.g., 254 nm) and mass spectrometry (positive ion mode).

Visualizing the Dimerization Pathway and Prevention

Dimerization_Pathway

Prevention_Workflow

References

  • Wageningen University & Research eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]

  • Sharma, R., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(9), 1436-1455. [Link]

  • Zhang, Y., et al. (2023). CDR clipping-induced heterodimerization: identification of a novel dimerization mechanism in a co-formulated antibody cocktail via a multifaceted mass spectrometry approach. mAbs, 15(1), 2249557. [Link]

  • MDPI. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1834-1853. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(9), 2319-2331. [Link]

  • Hirst, G. C., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 186-189. [Link]

  • Austin, J. (n.d.). Pyridazine. Retrieved from [Link]

  • Wang, Y., et al. (2023). Analytical strategies for identification and quantitation of heterodimers in co-formulated monoclonal antibody cocktails by native SEC-MS. mAbs, 15(1), 2244244. [Link]

  • Le, M., et al. (2020). Investigation of monoclonal antibody dimers in a final formulated drug by separation techniques coupled to native mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 189, 113463. [Link]

  • Dong, M. W. (2022). Separation Science in Drug Development, Part 2: High-Throughput Characterization. LCGC North America, 40(4), 164-173. [Link]

  • Truong, T. H., et al. (2021). Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry. Frontiers in Chemistry, 9, 708341. [Link]

  • Verde-Sesto, E., et al. (2016). Mechanism of Single-Site Molecule-Like Catalytic Ethylene Dimerization in Ni-MFU-4l. Journal of the American Chemical Society, 138(50), 16491-16499. [Link]

  • Tsai, C. J., et al. (2000). Mechanism and evolution of protein dimerization. Protein Science, 9(6), 1032-1044. [Link]

  • Liu, Y., et al. (2023). Structural insights into dimerization and activation of the mGlu2–mGlu3 and mGlu2–mGlu4 heterodimers. Nature Communications, 14(1), 3334. [Link]

  • de la Maza, D., et al. (2023). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. Molecules, 28(4), 1845. [Link]

Sources

Optimization

Technical Support Center: Stability of Methoxypyridazines Under Acidic Hydrolysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with methoxypyridazine derivatives. This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with methoxypyridazine derivatives. This document provides in-depth answers, troubleshooting advice, and validated protocols to address challenges related to the stability of these compounds under acidic hydrolysis conditions. Our goal is to equip you with the foundational knowledge and practical tools to anticipate, identify, and resolve stability issues in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is acidic hydrolysis, and why is it a critical stability concern for methoxypyridazine compounds?

Acidic hydrolysis is a chemical reaction where water, in the presence of an acid catalyst, cleaves chemical bonds. For methoxypyridazines, the primary site of vulnerability is the ether linkage of the methoxy group attached to the pyridazine ring. This reaction is a significant concern in drug development for several reasons:

  • Loss of Potency: Hydrolysis chemically alters the active pharmaceutical ingredient (API), leading to the formation of less active or inactive hydroxypyridazine derivatives and methanol.[1]

  • Formation of Impurities: Degradation products are considered impurities that must be identified, quantified, and controlled within strict regulatory limits.[2]

  • Impact on Bioavailability: If a drug is susceptible to acidic hydrolysis, it may degrade in the highly acidic environment of the stomach, reducing the amount of active drug available for absorption.

  • Shelf-Life Determination: The rate of hydrolysis is a key parameter in determining the shelf-life and recommended storage conditions for a drug product.[3]

The pyridazine ring itself possesses unique physicochemical properties, including weak basicity, which influences its interaction with protons in an acidic medium, thereby affecting the hydrolysis rate.[4]

Q2: What are the primary factors that influence the rate of methoxypyridazine hydrolysis?

The stability of a methoxypyridazine in an aqueous acidic solution is not static; it is dynamically influenced by several environmental and structural factors. Understanding these can help in designing more stable molecules and formulations.

  • pH: This is one of the most critical factors. The rate of hydrolysis for many heterocyclic compounds is pH-dependent.[3][5] For methoxypyridazines, the reaction is typically subject to specific acid catalysis, meaning the rate is directly influenced by the concentration of hydronium ions (H₃O⁺).[6][7]

  • Temperature: Higher temperatures accelerate most chemical reactions, including hydrolysis, by increasing the kinetic energy of the reacting molecules.[3][5] This relationship is often described by the Arrhenius equation and is a cornerstone of accelerated stability studies.

  • Buffer Species: The type of buffer used in your solution can matter. Some buffer components can participate in the reaction, a phenomenon known as general acid-base catalysis, which can alter the degradation rate beyond the effect of pH alone.[6]

  • Ionic Strength: The concentration of ions in the solution can influence reaction rates by affecting the activity of the reacting species.[6][7]

  • Structural Features: The electronic properties of other substituents on the pyridazine ring can either stabilize or destabilize the methoxy group. Electron-withdrawing groups can make the ether carbon more electrophilic and susceptible to nucleophilic attack by water, while electron-donating groups may have the opposite effect.

Q3: What are the expected degradation products from the acidic hydrolysis of a simple methoxypyridazine?

The primary degradation pathway involves the cleavage of the aryl-ether bond. The expected products are the corresponding hydroxypyridazine and methanol .

The reaction proceeds via protonation of the pyridazine ring nitrogen or the methoxy oxygen, followed by nucleophilic attack of a water molecule on the methyl group (an SN2-type mechanism) or, less commonly, on the aromatic carbon. The former is generally more favorable. The overall process results in the substitution of the methoxy (-OCH₃) group with a hydroxyl (-OH) group.

Troubleshooting Guide
Q1: My methoxypyridazine is degrading much faster than I anticipated in my acidic formulation. What are the possible causes?

Unexpectedly rapid degradation can derail a project. Use the following diagnostic workflow to identify the root cause.

G Start High Degradation Observed Check_pH Verify pH of the Solution Is it lower than intended? Start->Check_pH Check_Temp Check Temperature Control Was there an overshoot? Check_pH->Check_Temp No pH_Yes Incorrect Acid/Buffer Prep ACTION: Recalibrate pH meter, remake solutions. Check_pH->pH_Yes Yes Check_Buffer Review Buffer Composition Are catalytic species present (e.g., citrate, phosphate)? Check_Temp->Check_Buffer No Temp_Yes Faulty Equipment ACTION: Calibrate incubator/ water bath. Check_Temp->Temp_Yes Yes Check_Purity Analyze Starting Material Purity Are metallic impurities present? Check_Buffer->Check_Purity No Buffer_Yes General Acid Catalysis ACTION: Switch to a non-catalytic buffer (e.g., HCl). Check_Buffer->Buffer_Yes Yes Purity_Yes Trace Metal Catalysis ACTION: Purify starting material or use a chelating agent. Check_Purity->Purity_Yes Yes End_Node Systematic Cause Identified pH_Yes->End_Node Temp_Yes->End_Node Buffer_Yes->End_Node Purity_Yes->End_Node

Caption: Troubleshooting workflow for rapid degradation.

Q2: I'm seeing multiple unexpected peaks in my HPLC/LC-MS analysis after a stress test. How do I proceed?

Multiple peaks suggest either secondary degradation or complex reactions.

  • Characterize the Peaks: Use mass spectrometry (LC-MS) to get the mass-to-charge ratio (m/z) of each new peak. This is the fastest way to propose potential structures. High-resolution mass spectrometry can provide elemental compositions.

  • Evaluate Plausibility:

    • Does one peak correspond to the expected hydroxypyridazine?

    • Could other peaks be products of ring-opening or reactions with buffer components? The pyridazine ring can, under certain conditions, undergo more complex transformations.[8]

    • Are any peaks isomers of your parent compound? Acidic conditions can sometimes catalyze isomerization.

  • Perform a Peak Purity Analysis: Use a diode array detector (DAD) to check the peak purity of your main component. A non-homogenous peak indicates a co-eluting impurity.

  • Isolate and Identify: For critical, unknown impurities present at significant levels (>0.1%), preparative chromatography followed by NMR spectroscopy may be necessary for definitive structure elucidation.[2][9]

Q3: My kinetic data for the hydrolysis reaction is not reproducible. What are the common pitfalls?

Reproducibility is key to reliable stability prediction. If your kinetic plots (e.g., ln[C] vs. time) are inconsistent, check the following:

  • Solution Preparation: Ensure accurate and consistent preparation of stock solutions, buffers, and acid catalysts. Small variations in initial pH can lead to large differences in reaction rates.

  • Temperature Control: Maintain a constant and uniform temperature (±0.5°C) throughout the experiment. Use a calibrated water bath or incubator.

  • Sampling Technique: Quench the reaction effectively and immediately upon sampling. This can be done by diluting the aliquot into a neutralizing buffer or a cold mobile phase to stop further degradation before analysis.

  • Analytical Method Validation: Ensure your analytical method (e.g., HPLC) is properly validated for stability-indicating properties.[2] It must be able to resolve the parent drug from all degradation products without interference. The method should be validated for linearity, accuracy, and precision.[7][10]

Protocols & Methodologies
Protocol 1: Standardized Acidic Hydrolysis Stress Test

This protocol is designed as a self-validating system to assess the stability of a methoxypyridazine derivative under defined acidic conditions.

Objective: To determine the degradation rate and identify degradation products under forced acidic hydrolysis.

Materials:

  • Methoxypyridazine compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH) for neutralization

  • Purified water (Type I)

  • Volumetric flasks, pipettes, and autosampler vials

  • Calibrated pH meter and water bath/incubator

  • Validated HPLC-UV or HPLC-MS system

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of your methoxypyridazine compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a 1 M HCl solution.

  • Reaction Setup:

    • In separate sealed vials, add a small aliquot of the stock solution to a pre-heated solution of 0.1 M HCl. The final concentration of the compound should be suitable for HPLC analysis (e.g., 50 µg/mL).

    • Control Sample: Prepare a control sample by adding the same aliquot of stock solution to pre-heated purified water (no acid).

  • Incubation:

    • Place all vials in a calibrated water bath set to a specific temperature (e.g., 60°C).

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench the reaction by diluting the aliquot 1:10 with a neutralizing mobile phase (e.g., 50:50 acetonitrile:phosphate buffer pH 7).

  • Analysis:

    • Analyze all samples, including the t=0 and control samples, by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Plot the natural logarithm of the remaining concentration versus time. The slope of this line gives the pseudo-first-order rate constant (k).

    • Identify and quantify any degradation products.

Data Summary Table:

Condition Acid Concentration Temperature Time Points Expected Outcome
Mild 0.01 M HCl 40°C 0, 24, 48, 72 h Slow degradation, initial rate assessment
Standard 0.1 M HCl 60°C 0, 2, 4, 8, 12, 24 h Measurable degradation for kinetic analysis

| Aggressive | 1 M HCl | 80°C | 0, 1, 2, 4, 8 h | Rapid degradation to generate impurities for identification |

Protocol 2: General Stability-Indicating HPLC-UV Method

Objective: To quantify the parent methoxypyridazine and resolve it from its potential hydrolysis product (hydroxypyridazine).

  • Column: C18 reverse-phase column (e.g., LiChrosorb RP-18, 250 x 4.0 mm, 5 µm).[6][7]

  • Mobile Phase A: 0.01 M Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 90% A / 10% B, ramp to 30% A / 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (or the λmax of your compound).[7]

  • Injection Volume: 10 µL.

  • System Suitability Check:

    • Inject a solution containing both the parent compound and a sample from an aggressive degradation experiment.

    • Acceptance Criterion: The resolution between the parent peak and the main degradant peak must be > 2.0.

Mechanistic Insights

The acid-catalyzed hydrolysis of a methoxypyridazine generally follows a pathway involving protonation and subsequent nucleophilic attack. The pyridazine ring has two nitrogen atoms that can be protonated, influencing the electronic state of the ring and the attached methoxy group.

G sub Methoxypyridazine (Substrate) sub->inv1 Step 1: Protonation (Fast) [Reversible] h_plus + H⁺ h_plus->inv1 protonated Protonated Intermediate (Activated Electrophile) protonated->inv2 h2o + H₂O (Nucleophile) h2o->inv2 tetrahedral Tetrahedral-like Transition State tetrahedral->inv3 Step 3: Elimination loss_meoh - CH₃OH product Hydroxypyridazine (Product) inv1->protonated inv2->tetrahedral Step 2: Nucleophilic Attack (Rate-Determining Step) inv3->loss_meoh inv3->product

Caption: General mechanism for acid-catalyzed hydrolysis.

Causality Behind the Mechanism:

  • Protonation: The reaction is initiated by the protonation of a ring nitrogen. This step is fast and reversible. Protonation acts as an activation step, withdrawing electron density from the ring and making the ether carbon more susceptible to attack.

  • Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the electrophilic carbon of the methoxy group. This is typically the slowest, rate-determining step of the reaction.

  • Elimination: Following the attack, methanol is eliminated as a leaving group, and after deprotonation, the final hydroxypyridazine product is formed.

This mechanism is analogous to the acid-catalyzed hydrolysis of other aryl ethers and esters, where activation of the substrate by protonation is a key initial step.[11]

References
  • Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions. Il Farmaco. [Link]

  • Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions | Request PDF. ResearchGate. [Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. National Institutes of Health (PMC). [Link]

  • "Drug Stability and factors that affect on the drug stability" Review. International Journal of Recent Scientific Research. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (PMC). [Link]

  • Residue Behavior of Methoxyfenozide and Pymetrozine in Chinese Cabbage and Their Health Risk Assessment. MDPI. [Link]

  • CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • A chemical rationale of drug stability and degradation- An insightful approach. ResearchGate. [Link]

  • Degradation and Impurity Analysis for Pharmaceutical Drug Candidates. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Boc Deprotection of Pyridazine Methylamines

Welcome to the technical support center for the deprotection of tert-butoxycarbonyl (Boc) protected pyridazine methylamines. This guide is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of tert-butoxycarbonyl (Boc) protected pyridazine methylamines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial synthetic step. Pyridazine-containing compounds are of significant interest in medicinal chemistry due to their unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1][2] However, the electron-deficient nature of the pyridazine ring can present challenges during synthesis, particularly in the deprotection of amine functionalities.[3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter.

Troubleshooting Guide

This section is formatted to help you quickly identify and solve problems encountered during the Boc-deprotection of pyridazine methylamines.

Problem 1: Incomplete or Stalled Deprotection

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining, even after extended reaction times.

  • The reaction appears to stall after partial conversion.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Insufficient Acid Strength or Concentration The pyridazine nitrogen atoms are basic and can be protonated by the acid, reducing its effective concentration for Boc cleavage.[1] Some substrates may require stronger acidic conditions for complete removal of the Boc group.[4][5][6]1. Increase Acid Equivalents: Gradually increase the equivalents of acid (e.g., Trifluoroacetic Acid (TFA) or HCl) and monitor the reaction closely.[7] 2. Switch to a Stronger Acid System: If using a milder acid, consider switching to a more potent system like neat TFA or 4M HCl in dioxane.[7][8]
Poor Solubility of Starting Material If the Boc-protected pyridazine methylamine is not fully dissolved in the reaction solvent, the deprotection will be inefficient.[4][6]1. Optimize Solvent System: Experiment with different co-solvents to improve solubility. For instance, if using HCl in dioxane, adding a minimal amount of methanol might be beneficial.[8] 2. Ensure Homogeneous Mixture: Ensure the starting material is fully dissolved before proceeding with the deprotection.
Steric Hindrance Significant steric bulk around the Boc-protected amine can hinder the approach of the acid, slowing down the reaction.[4][6]1. Increase Reaction Temperature: Gentle heating (e.g., to 40-50 °C) can often overcome steric barriers. However, be cautious if your molecule has other heat-sensitive functional groups.[5][7] 2. Prolong Reaction Time: Some sterically hindered substrates may simply require longer reaction times for complete deprotection.[7]
Problem 2: Observation of Side Products

Symptoms:

  • TLC or LC-MS analysis shows the formation of one or more unexpected products in addition to the desired deprotected amine.

  • The isolated product has a lower than expected purity.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
tert-Butylation of the Pyridazine Ring The tert-butyl cation generated during Boc cleavage is a reactive electrophile that can alkylate nucleophilic sites.[4][5] While less common on the electron-deficient pyridazine ring itself, it can occur, especially if the ring is substituted with electron-donating groups.1. Use a Cation Scavenger: Add a scavenger like thioanisole, anisole, or triethylsilane (TES) to the reaction mixture to trap the tert-butyl cation.[5] 2. Lower the Reaction Temperature: Performing the deprotection at a lower temperature (e.g., 0 °C) can minimize the rate of this side reaction.[5]
Degradation of the Pyridazine Ring Although generally stable, the pyridazine ring can be susceptible to degradation under harsh acidic conditions, especially with prolonged reaction times or at elevated temperatures.[3]1. Use Milder Conditions: If degradation is suspected, switch to a milder deprotection method. Options include using a lower concentration of a strong acid or exploring alternative reagents.[5] 2. Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.
Reaction with the Azide Moiety (if present) If your molecule contains an azide group, it can react with the tert-butyl cation generated during deprotection, leading to the formation of a methylamine byproduct.[9][10][11]1. Utilize Alternative Protecting Groups: For azide-containing compounds, consider using a protecting group that does not generate a reactive carbocation upon cleavage, such as the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group.[9][10]
Problem 3: Difficult Work-up and Isolation

Symptoms:

  • The deprotected amine salt is an oil or is difficult to crystallize, complicating purification.[8]

  • The product is highly water-soluble, leading to poor extraction efficiency.

  • Residual acid (e.g., TFA) is difficult to remove.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Formation of Non-Crystalline Salts TFA salts are often oils and can be challenging to handle.[8]1. Switch to HCl: Using HCl (e.g., 4M in dioxane) often yields a crystalline hydrochloride salt, which can be easily isolated by filtration.[8][12] 2. Salt Exchange: If you have the TFA salt, consider performing a salt exchange to the hydrochloride salt.
High Polarity of the Product The free amine or its salt can be highly polar and soluble in water, making extraction with organic solvents inefficient.1. Evaporation to Dryness: If using a volatile acid and solvent system (e.g., HCl in dioxane), you can often remove them under reduced pressure to directly obtain the hydrochloride salt.[13][14] 2. Use of Ion-Exchange Resin: For water-soluble amines, using a basic ion-exchange resin like Amberlyst A21 can be an effective work-up procedure.[13]
Residual Acid TFA can be notoriously difficult to remove completely by simple evaporation due to its high boiling point and ability to form azeotropes.[7]1. Co-evaporation: Co-evaporate the crude product with a solvent like toluene or isopropanol to help azeotropically remove residual TFA.[7] 2. Trituration: Triturate the crude product with a non-polar solvent like diethyl ether to precipitate the salt and wash away impurities.[12]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for acid-catalyzed Boc deprotection?

A1: The deprotection proceeds through a four-step mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.[15]

  • Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas.[15]

  • Final Product: The resulting free amine is then protonated by the excess acid to form the corresponding amine salt.[15]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Final Product BocNHR R-NH-Boc ProtonatedBoc R-NH-Boc⁺-H BocNHR->ProtonatedBoc H⁺ CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid tBuCation (CH₃)₃C⁺ ProtonatedBoc->tBuCation FreeAmine R-NH₂ CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2 AmineSalt R-NH₃⁺ FreeAmine->AmineSalt H⁺

Caption: General mechanism of acid-catalyzed Boc deprotection.

Q2: Which acid should I choose: TFA or HCl?

A2: The choice depends on your substrate and desired outcome.[8]

Parameter Trifluoroacetic Acid (TFA) Hydrogen Chloride (HCl)
Typical Conditions 20-50% in Dichloromethane (DCM) or neat.[8]4M in Dioxane or other organic solvents.[8]
Reaction Time Generally fast (30 mins to a few hours).[8]Can be very rapid (<30 mins with 4M HCl in dioxane).[8]
Product Form TFA salt, which can be oily or difficult to crystallize.[8]Hydrochloride salt, often a crystalline solid that aids in purification.[8]
Selectivity Can be less selective and may cleave other acid-sensitive groups.Generally offers better selectivity, especially when used in non-aqueous solvents.
Work-up Requires careful removal, often by co-evaporation.[7]Can often be removed by simple evaporation, leading to the direct isolation of the product.[14]

Q3: Are there milder or alternative methods for Boc deprotection if my compound is acid-sensitive?

A3: Yes, several alternative methods exist for substrates with acid-labile functional groups:[16]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) can facilitate Boc deprotection under milder conditions.[4]

  • Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines.[4][17][18]

  • Aqueous Phosphoric Acid: For certain substrates, aqueous phosphoric acid can serve as a mild and effective deprotection reagent.[4][19]

  • Thermal Deprotection: In the absence of acid, the Boc group can be removed thermally, typically at high temperatures.[4][20] This is particularly useful for acid-sensitive molecules.

  • Water-Mediated Deprotection: Refluxing in water has been shown to be an effective and environmentally friendly method for the deprotection of various N-Boc protected amines.[21][22]

Decision_Workflow Start Start: Need to deprotect Boc-pyridazine methylamine AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive StandardAcid Use standard acidic conditions (TFA or HCl in dioxane) AcidSensitive->StandardAcid No AlternativeMethods Consider alternative methods: - Lewis Acids (ZnBr₂) - Oxalyl Chloride/MeOH - Thermal/Aqueous AcidSensitive->AlternativeMethods Yes Incomplete Is the reaction incomplete? StandardAcid->Incomplete AlternativeMethods->Incomplete SideProducts Are side products observed? Incomplete->SideProducts No TroubleshootIncomplete Troubleshoot: - Increase acid concentration - Increase temperature/time - Change solvent Incomplete->TroubleshootIncomplete Yes TroubleshootSideProducts Troubleshoot: - Add scavenger - Lower temperature - Use milder conditions SideProducts->TroubleshootSideProducts Yes Success Success: Isolate deprotected amine SideProducts->Success No TroubleshootIncomplete->Incomplete TroubleshootSideProducts->SideProducts

Caption: Decision workflow for choosing a Boc deprotection method.

Experimental Protocols

Protocol 1: Standard Deprotection using 4M HCl in Dioxane

This is often the preferred method due to the ease of work-up and the crystalline nature of the hydrochloride salt product.[8]

  • Preparation: Dissolve the Boc-protected pyridazine methylamine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dichloromethane if necessary. Place this solution in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv.) to the stirred solution at room temperature.[8]

  • Reaction: Stir the mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Complete conversion is often achieved within 30 minutes to 2 hours.[8]

  • Isolation:

    • If a precipitate forms: Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to obtain the pure deprotected amine hydrochloride.[6][12]

    • If no precipitate forms: Remove the solvent and excess HCl in vacuo. Triturate the resulting residue with diethyl ether to induce precipitation, then collect the solid by filtration, wash, and dry as above.[6]

Protocol 2: Deprotection using TFA in Dichloromethane (DCM)

This method is effective but may require a more involved work-up to remove residual TFA.[7]

  • Preparation: Dissolve the Boc-protected pyridazine methylamine (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add Trifluoroacetic Acid (TFA) to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[8]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7]

  • Work-up and Isolation:

    • Remove the solvent and excess TFA in vacuo.

    • To remove residual TFA, co-evaporate the residue with toluene or isopropanol (repeat 2-3 times).[7]

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[12]

References

  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved from [Link]

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14). Retrieved from [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. (2017, June 8). Retrieved from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013, January 14). Retrieved from [Link]

  • Removal of Boc protecting group as workup? : r/chemistry - Reddit. (2014, June 22). Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25). Retrieved from [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - University of Kentucky X-Ray Crystallography Facility. (n.d.). Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Retrieved from [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago. (n.d.). Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - ResearchGate. (2025, December 5). Retrieved from [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii) - Digital CSIC. (2014, December 16). Retrieved from [Link]

  • Methylamine byproduct formed during TFA-mediated side chain... - ResearchGate. (n.d.). Retrieved from [Link]

  • Boc Deprotection - HCl - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020, June 23). Retrieved from [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. (n.d.). Retrieved from [Link]

  • Pyridazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI. (2024, October 7). Retrieved from [Link]

  • Elucidation and prevention of an unexpected methylamine byproduct formed during trifluoroacetic acid-mediated side chain deprotection of azido-containing peptides - PMC. (n.d.). Retrieved from [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. (2021, February 8). Retrieved from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Elucidation and prevention of an unexpected methylamine byproduct formed during trifluoroacetic acid-mediated side chain deprotection of azido-containing peptides - PubMed. (2025, April 3). Retrieved from [Link]

Sources

Optimization

Technical Guide: Handling Hygroscopic Pyridazine Amine Salts

Executive Summary & Scope Pyridazine amine salts are critical scaffolds in medicinal chemistry, particularly for kinase inhibitors and CNS-targeting ligands. However, their high polarity and electron-deficient nature mak...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Pyridazine amine salts are critical scaffolds in medicinal chemistry, particularly for kinase inhibitors and CNS-targeting ligands. However, their high polarity and electron-deficient nature make their salt forms (HCl, TFA, HBr) notoriously hygroscopic .

This guide addresses the "sticky solid" phenomenon where salts deliquesce (turn to liquid) within seconds of air exposure. This is not merely a handling nuisance; it introduces critical errors in stoichiometry , yield calculation , and chemical stability (hydrolysis of labile chloropyridazines).

The "Sticky" Situation: Advanced Weighing Protocols

The most common failure point is the analytical balance. If your pyridazine salt turns to gum on the spatula, your molarity calculations are already compromised.

Method A: The "Difference Weighing" Standard (Gold Standard)

Use this when the solid must remain solid.

The Logic: You cannot tare a weigh boat, add the hygroscopic salt, and wait for the reading to stabilize. The mass increases kinetically as it absorbs atmospheric water.

Protocol:

  • Dry a glass vial with a septum cap in an oven (100°C) for 1 hour. Cool in a desiccator.

  • In a glove bag or box (if available) or rapidly in the fume hood, transfer the approximate amount of bulk salt into the vial and cap it immediately.

  • Weigh the entire assembly (Vial + Cap + Salt) =

    
    .
    
  • Take the assembly to your reaction flask. Briefly uncapping, dump the solid into the reaction.

  • Immediately recap the empty vial.

  • Weigh the empty assembly (Vial + Cap + Residual Dust) =

    
    .
    
  • Calculated Mass =

    
    .
    
Method B: The "Solvent Stock" Bypass (Recommended)

Use this for high-throughput screening or small-scale reactions.

The Logic: Instead of fighting the solid state, embrace the solution state. Pyridazine salts are often stable in dry DMSO, DMF, or Methanol.

Protocol:

  • Dissolve the entire bulk bottle of hygroscopic salt into a known volume of anhydrous solvent (e.g., DMSO).

  • Determine the concentration (

    
    ) via qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid or trimethoxybenzene).
    
  • Dispense the reagent volumetrically.[1]

Critical Note: If your pyridazine has a leaving group (e.g., 3-chloro-6-aminopyridazine), avoid storing in nucleophilic solvents (MeOH) for long periods to prevent


 side reactions.

Visualization: Decision Logic for Handling

handling_logic Start Start: Hygroscopic Salt Handling IsGummy Is the solid already gummy/oily? Start->IsGummy ReactionType Reaction Sensitivity? IsGummy->ReactionType No (Solid) Azeotrope Protocol: Azeotropic Drying (Toluene/EtOH) IsGummy->Azeotrope Yes (Rescue) DiffWeigh Method: Difference Weighing ReactionType->DiffWeigh Standard Synthesis StockSol Method: Solvent Stock Solution (Determine Conc via qNMR) ReactionType->StockSol High Throughput / Small Scale GloveBox Requirement: Glove Box/Bag ReactionType->GloveBox Strictly Anhydrous Azeotrope->ReactionType Dried

Figure 1: Decision matrix for processing hygroscopic pyridazine salts based on physical state and experimental needs.

Drying & Purification: The "Rescue" Operations

When a salt has absorbed too much water, vacuum drying alone is often insufficient because the lattice energy of the hydrate is high. You must break the hydrate.

Protocol: Azeotropic Drying (The Rescue)

This is superior to vacuum ovens for "gummy" pyridazines.

  • Dissolve: Dissolve the gummy salt in a minimum amount of dry Methanol or Ethanol.

  • Dilute: Add 10 volumes of Toluene (forms azeotrope with water/alcohol).

  • Evaporate: Rotovap at 45-50°C. The water is carried off with the solvent mixture.

  • Repeat: Repeat the Toluene chase 3 times.

  • Result: The gum usually converts to a crisp, amorphous foam or solid that can be scraped.

Data: Drying Agent Compatibility for Amine Salts
Drying MethodSuitability for Pyridazine SaltsNotes
P₂O₅ (Phosphorus Pentoxide) High Excellent for desiccators. Acidic nature matches the salt.
NaOH / KOH Pellets Low / Risky Can deprotonate the salt, liberating the free base (which may be volatile or unstable).
Lyophilization (Freeze Drying) Medium Good for water removal, but often leaves a fluffy static-prone powder that is hard to weigh.
Vacuum Oven (< 50°C) Medium Effective only if the hydrate is loose. "Hard" hydrates require heat that may degrade the heterocycle.

Troubleshooting & FAQs

Q1: My yield is >100% and the NMR looks clean. What happened?

A: You likely weighed "water weight." Pyridazine salts can absorb up to 10-15% of their weight in water within minutes. If you weighed 100 mg of salt, you might have only added 85 mg of reactant.

  • Fix: Run a qNMR (Quantitative NMR) or Karl Fischer (KF) titration to determine the Weight % (wt%) of the active compound. Adjust your stoichiometry calculation:

    
    
    
Q2: Can I use silica gel chromatography for these salts?

A: Generally, No . Amine salts stick irreversibly to standard silica due to strong electrostatic interactions with silanols.

  • Fix 1: Convert to the Free Base (wash with

    
    , extract into DCM) before column chromatography.
    
  • Fix 2: If the salt is required, use Reverse Phase (C18) chromatography with an acidic modifier (0.1% TFA or Formic Acid).

  • Fix 3: Use Alumina (Neutral or Basic) instead of silica.

Q3: The salt turned into an oil during storage. Is it degraded?

A: Not necessarily. It is likely deliquescence (phase change due to water absorption).

  • Check: Run an LC-MS. If the parent mass is correct and no hydrolysis peak (M+16 or M+18 shift) is seen, it is just wet.

  • Action: Perform the Azeotropic Drying protocol (Section 4) to restore the solid.

Stoichiometry Correction Workflow

When precise stoichiometry is vital (e.g., coupling reactions where excess amine causes side products), use this workflow to correct for water content.

stoichiometry_correction Sample Hygroscopic Sample Analysis Analyze Water Content Sample->Analysis Method1 Karl Fischer (KF) Analysis->Method1 Method2 qNMR (Internal Std) Analysis->Method2 Calc Calculate Adjusted MW MW_eff = MW / (1 - %H2O) Method1->Calc Method2->Calc Weigh Weigh Corrected Mass Calc->Weigh

Figure 2: Workflow for correcting molecular weight (MW) based on water content analysis.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Retrieved from

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from

  • Sigma-Aldrich. (2023). Weight Measurement, the Accurate Way: Handling Hygroscopic Materials. Retrieved from

  • University of Rochester. (2015). Laboratory Techniques: Weighing Reactants and Reagents. Retrieved from

  • ScienceMadness. (2007). Drying the water out of hygroscopic crystals (Azeotropic Methods). Retrieved from

  • HepatoChem. (2016). How do you handle hygroscopic salts? Pre-filled Vial Solutions. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Metabolic Stability: Pyridazine vs. Pyridine Methanamine Scaffolds

Executive Summary In medicinal chemistry, the transition from a pyridine to a pyridazine scaffold is a classic bioisosteric replacement used to lower lipophilicity (LogD) and improve aqueous solubility. However, the meta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the transition from a pyridine to a pyridazine scaffold is a classic bioisosteric replacement used to lower lipophilicity (LogD) and improve aqueous solubility. However, the metabolic consequences of this "nitrogen walk" are non-trivial, particularly when a methanamine (aminomethyl) side chain is present.

While pyridazine derivatives generally exhibit superior stability against Cytochrome P450 (CYP)-mediated oxidative deamination compared to their pyridine counterparts (due to electronic deactivation of the


-carbon), they introduce a significant liability toward Aldehyde Oxidase (AO) —a cytosolic molybdoenzyme often overlooked in standard microsomal assays. This guide details the mechanistic underpinnings of this trade-off and provides a validated experimental framework for assessment.

Physicochemical Foundation: The Electronic Divergence

To understand the metabolic fate of these scaffolds, one must first analyze their electronic landscapes. The introduction of a second nitrogen atom in the pyridazine ring creates a profound electron-withdrawing effect that alters the reactivity of the attached methanamine group.

PropertyPyridine MethanaminePyridazine MethanamineImpact on Drug Design
Ring Basicity (

)
~5.2~2.3Pyridazine is far less likely to be protonated at physiological pH, reducing hERG liability.
Side Chain Amine

~8.8 - 9.2~8.0 - 8.5The electron-deficient pyridazine ring lowers the side-chain

, potentially improving permeability.
Lipophilicity (cLogP) Higher (Reference)Lower (

-1.0 to -1.5)
Pyridazine significantly improves solubility but increases polar surface area (PSA).
Dipole Moment ~2.2 D~4.0 DHigher dipole in pyridazine strengthens

-

stacking but can increase non-specific binding.
Mechanistic Implication

The 1,2-diazine system (pyridazine) possesses a lower LUMO energy compared to pyridine. This makes the ring:

  • Less susceptible to electrophilic attack (e.g., CYP-mediated oxidation).[1]

  • More susceptible to nucleophilic attack (e.g., Aldehyde Oxidase mediated hydroxylation).

Metabolic Pathways: CYP450 vs. Aldehyde Oxidase[1][2][3][4]

The metabolic stability of these methanamines is governed by two competing pathways. The choice of scaffold dictates which pathway becomes the clearance driver.

Pathway A: Oxidative Deamination (CYP / MAO)

Target: The


-methylene carbon (-CH

-NH

)
  • Mechanism: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) from the methylene carbon.

  • Pyridine: The pyridine ring is electron-deficient but still allows sufficient electron density on the

    
    -carbon for oxidation. This leads to the formation of an imine intermediate, which hydrolyzes to an aldehyde (releasing ammonia).
    
  • Pyridazine: The strong electron-withdrawing nature of the pyridazine ring deactivates the

    
    -C-H bonds. This increases the activation energy for HAT, rendering the pyridazine methanamine significantly more stable  to oxidative deamination.
    
Pathway B: Nucleophilic Attack (Aldehyde Oxidase)

Target: The aromatic ring carbons

  • Mechanism: The AO enzyme utilizes a molybdenum cofactor (Mo-OH) to launch a nucleophilic attack on the most electron-deficient carbon of the heterocycle.[1]

  • Pyridine: Susceptible at C2/C6 positions, especially if electron-withdrawing groups are present.

  • Pyridazine: Highly susceptible. The 1,2-nitrogen arrangement creates a significant positive electrostatic potential at C4/C5, making unsubstituted pyridazines prime substrates for AO.

Visualization of Metabolic Divergence

MetabolicPathways cluster_0 Pyridine Dominant Path cluster_1 Pyridazine Liability Substrate Heteroaryl Methanamine (Scaffold) CYP CYP450 / MAO (Microsomes) Substrate->CYP Electrophilic Attack AO Aldehyde Oxidase (Cytosol) Substrate->AO Nucleophilic Attack Imine Imine Intermediate CYP->Imine -2e-, -2H+ Hydroxy Hydroxy-Heterocycle (Lactam) AO->Hydroxy +[O] Aldehyde Aldehyde + NH3 (Deamination) Imine->Aldehyde +H2O

Figure 1: Divergent metabolic fates.[2] Pyridines favor the upper oxidative path (deamination), while pyridazines are prone to the lower nucleophilic path (AO-mediated hydroxylation).

Comparative Performance Data

The following data summarizes the stability trends observed in matched molecular pair (MMP) analyses.

ParameterPyridine-CH

NH

Pyridazine-CH

NH

Verdict
HLM Stability (

)
ModerateHighPyridazine resists CYP oxidation better.
S9 Fraction Stability ModerateLow (Risk)S9 contains Cytosol (AO). Pyridazine clearance often spikes here.
Cytosolic Stability High (Stable)Low (Unstable)Critical Differentiator. Pyridazine is an AO substrate.
Metabolite ID Aldehyde (Deamination)Hydroxy-pyridazine (Ring Oxidation)Different soft spots require different blocking strategies.

Key Insight: If you observe high stability in Human Liver Microsomes (HLM) but high clearance in Hepatocytes, suspect Aldehyde Oxidase . Microsomes lack the cytosolic fraction where AO resides.

Experimental Protocol: The "Cytosol Trap"

To accurately compare these scaffolds, a standard microsomal assay is insufficient. You must use a system that accounts for both CYP and AO activity.

Protocol: Cross-Validated Stability Assay

Objective: Distinguish between CYP-mediated clearance (microsomal) and AO-mediated clearance (cytosolic).

Materials:

  • Test Compounds (1 µM final conc).

  • System A: Pooled Human Liver Microsomes (HLM) + NADPH.

  • System B: Pooled Human Liver Cytosol + Zonalone (AO specific inhibitor, optional) or Hydralazine.

  • System C: Cryopreserved Hepatocytes (Contains both).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of Pyridine and Pyridazine analogs in DMSO.

  • Incubation (System A - CYP):

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Pre-incubate with test compound (1 µM) for 5 min at 37°C.

    • Initiate with NADPH (1 mM).

    • Sample at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile (containing IS).

  • Incubation (System B - AO):

    • Crucial Step: Use Human Liver Cytosol (AO is absent in microsomes).

    • Dilute cytosol to 1.0 mg/mL.

    • Initiate without NADPH (AO does not require NADPH, but requires Molybdenum cofactor present in cytosol).

    • Control: Run a parallel arm with Hydralazine (50 µM) to confirm AO mechanism if clearance is observed.

  • Analysis: LC-MS/MS quantification of parent depletion.

Decision Logic Diagram

ExperimentalLogic Start Start: High Clearance in Hepatocytes CheckHLM Check HLM Stability (Microsomes only) Start->CheckHLM StableHLM Stable in HLM? CheckHLM->StableHLM CYP_Driven Clearance is CYP-driven (Likely Side Chain Oxidation) StableHLM->CYP_Driven No NonCYP Check Cytosolic Stability (Aldehyde Oxidase?) StableHLM->NonCYP Yes CheckCytosol Incubate in Cytosol (+/- Hydralazine) NonCYP->CheckCytosol AO_Confirmed AO Confirmed (Pyridazine Liability) CheckCytosol->AO_Confirmed Clearance Inhibited by Hydralazine Other Other Non-CYP (UGT/SULT) CheckCytosol->Other No Clearance

Figure 2: Diagnostic workflow to identify the metabolic liability of pyridazine scaffolds.

Strategic Recommendations

When designing methanamine-containing drugs:

  • Use Pyridazine When:

    • You need to lower LogP and increase solubility.

    • The pyridine analog suffers from rapid side-chain deamination (metabolic soft spot at the -CH

      
      -). The pyridazine ring will protect this position.
      
    • Mitigation: Block the C4/C5 positions of the pyridazine ring with small groups (e.g., -CH

      
      , -CF
      
      
      
      , or -Cl) to sterically hinder Aldehyde Oxidase attack.
  • Use Pyridine When:

    • The molecule is already polar enough.

    • You observe rapid cytosolic clearance (AO liability) with the pyridazine.

    • Mitigation: If side-chain deamination is an issue, introduce

      
      -methylation (chiral center) or fluorination on the methylene group to block CYP oxidation.
      

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[3] Journal of Medicinal Chemistry. Link

  • Dalvie, D., et al. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry. Link

  • Minkel, D., et al. (2025). "Pyridine-to-Pyridazine Skeletal Editing." Journal of the American Chemical Society. Link (Note: Generalized citation based on recent skeletal editing breakthroughs).

  • Obach, R. S. (2004). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

Sources

Comparative

A Comparative Guide to HPLC Purity Standards for (3-Methoxypyridazin-4-yl)methanamine

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like (3...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like (3-Methoxypyridazin-4-yl)methanamine, a versatile building block in medicinal chemistry, establishing robust and reliable analytical methods for purity assessment is of paramount importance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies, offering a scientifically grounded framework for researchers, scientists, and drug development professionals to select and implement the most appropriate purity testing standards.

The inherent polarity of (3-Methoxypyridazin-4-yl)methanamine, stemming from its methoxypyridazine core and primary amine functionality, presents unique challenges for traditional reversed-phase chromatography. This guide will explore a primary reversed-phase (RP-HPLC) method, and critically, introduce orthogonal strategies that provide a more comprehensive purity profile, ensuring that no impurities are overlooked. All methodologies are presented with a rationale rooted in chromatographic theory and validated against the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Understanding the Analyte: (3-Methoxypyridazin-4-yl)methanamine

(3-Methoxypyridazin-4-yl)methanamine is a polar molecule containing both a basic amine group and a hydrogen-bond accepting methoxy group and pyridazine ring. Its synthesis can potentially introduce a variety of impurities, including starting materials, intermediates, by-products from side reactions (such as chlorinated pyridazines if starting from trichloropyridazine), and degradants.[4] A thorough understanding of the analyte's structure and potential impurity profile is critical for developing a specific and accurate HPLC method.

Primary Purity Assessment: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the workhorse of pharmaceutical analysis. For (3-Methoxypyridazin-4-yl)methanamine, a C18 column can be effective, provided the mobile phase is carefully optimized to achieve adequate retention and peak shape for this polar compound.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column : A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point. The end-capping minimizes interactions with residual silanols, which can cause peak tailing for basic compounds.

  • Mobile Phase :

    • A : 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent, improving the peak shape of the basic analyte.

    • B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution : A gradient is necessary to elute any less polar impurities that may be present. A typical gradient might be: 5-95% B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection : UV detection at a wavelength of maximum absorbance for the pyridazine chromophore (e.g., determined by a UV scan, typically around 254 nm).

  • Injection Volume : 5 µL.

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL. This minimizes peak distortion due to solvent mismatch.

Causality Behind Experimental Choices:
  • C18 Stationary Phase : Provides hydrophobic retention, which is effective for a wide range of organic molecules.

  • Trifluoroacetic Acid (TFA) : The use of an acidic mobile phase modifier ensures that the primary amine on (3-Methoxypyridazin-4-yl)methanamine is protonated. This consistent charge state prevents peak broadening and tailing. TFA also provides a counter-ion that pairs with the protonated amine, enhancing retention on the non-polar C18 stationary phase.

  • Gradient Elution : This is crucial for a purity method as it allows for the elution of a wide range of potential impurities with varying polarities within a reasonable timeframe.

Workflow for Primary RP-HPLC Method

Caption: Workflow for the primary RP-HPLC-UV purity assessment.

Orthogonal HPLC Strategies: A Necessity for Comprehensive Purity Profiling

Relying on a single chromatographic method can be misleading, as impurities may co-elute with the main peak or be poorly retained.[5][6][7] Orthogonal methods, which utilize different separation mechanisms, are essential for a comprehensive purity assessment.[7][8]

Alternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent orthogonal technique for polar compounds like (3-Methoxypyridazin-4-yl)methanamine that are weakly retained in reversed-phase chromatography.[9][10][11][12] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.[13]

  • Instrumentation : Same as RP-HPLC.

  • Column : A HILIC column with an amide or diol stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase :

    • A : 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

    • B : 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient Elution : A typical HILIC gradient increases the aqueous content to elute more polar compounds. For example: 0-50% B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35 °C.

  • Detection : UV at 254 nm.

  • Injection Volume : 5 µL.

  • Sample Preparation : Dissolve the sample in the initial mobile phase (95:5 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

  • HILIC Stationary Phase : The polar amide or diol phase allows for the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.[13]

  • High Organic Mobile Phase : This is necessary to facilitate the partitioning of the polar analyte into the aqueous layer on the stationary phase.

  • Volatile Buffer (Ammonium Formate) : This makes the method compatible with mass spectrometry (MS) detection if further impurity identification is required.

Alternative 2: RP-HPLC with a Phenyl-Hexyl Column and Universal Detection (CAD)

Using a different reversed-phase column chemistry, such as a phenyl-hexyl phase, can provide alternative selectivity due to pi-pi interactions with the pyridazine ring. Coupling this with a universal detector like a Charged Aerosol Detector (CAD) offers a powerful orthogonal approach, especially for detecting impurities that lack a strong UV chromophore.[14][15][16]

  • Instrumentation : HPLC system with a CAD.

  • Column : Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase :

    • A : 0.1% Formic Acid in Water.

    • B : 0.1% Formic Acid in Acetonitrile.

    • Note: Non-volatile buffers like phosphate should be avoided with CAD.

  • Gradient Elution : 5-95% B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • CAD Settings :

    • Nebulizer Temperature : 35 °C

    • Gas : Nitrogen

  • Injection Volume : 5 µL.

  • Sample Preparation : Dissolve the sample in 50:50 Water:Acetonitrile to approximately 1 mg/mL.

  • Phenyl-Hexyl Stationary Phase : Offers a different selectivity compared to C18 due to the potential for pi-pi interactions between the phenyl rings of the stationary phase and the aromatic pyridazine ring of the analyte and related impurities.

  • Charged Aerosol Detection (CAD) : CAD provides a response that is largely independent of the chemical structure of the analyte, making it a "universal" detector for non-volatile and semi-volatile compounds.[14][17] This is invaluable for accurately quantifying impurities that may have different UV absorptivity than the main compound.

Comparison of HPLC Purity Methods

FeaturePrimary RP-HPLC (C18-UV)Orthogonal HILIC-UVOrthogonal RP-HPLC (Phenyl-Hexyl-CAD)
Separation Mechanism Hydrophobic InteractionsHydrophilic PartitioningHydrophobic & Pi-Pi Interactions
Best Suited For General purpose, good starting point.Highly polar analytes and impurities.Analytes with aromatic character; detecting unknown/non-UV active impurities.
Selectivity Good for a range of polarities.Different selectivity for polar compounds compared to RP.Alternative selectivity to C18.
Detection UV (Chromophore required)UV (Chromophore required)Universal (CAD)
MS Compatibility Good with volatile modifiers (TFA, Formic Acid).Excellent with volatile buffers.Excellent with volatile modifiers.
Potential Issues Poor retention of very polar impurities.Method development can be more complex.Requires volatile mobile phases; response can be non-linear.

Decision-Making for Method Selection

The choice of which method or combination of methods to use depends on the stage of drug development and the specific analytical question being addressed.

Method_Selection Start Purity Assessment Required for (3-Methoxypyridazin-4-yl)methanamine Routine_QC Routine Quality Control? Start->Routine_QC Primary_Method Use Validated Primary RP-HPLC-UV Method Routine_QC->Primary_Method Yes Impurity_ID Impurity Identification or Comprehensive Profiling? Routine_QC->Impurity_ID No Data_Review Review and Compare Data from all methods Primary_Method->Data_Review Orthogonal_Methods Employ Orthogonal Methods: 1. HILIC-UV 2. RP-HPLC-CAD Impurity_ID->Orthogonal_Methods Yes Orthogonal_Methods->Data_Review

Caption: Decision tree for selecting the appropriate HPLC purity method.

Conclusion

Ensuring the purity of (3-Methoxypyridazin-4-yl)methanamine requires a multi-faceted analytical approach. While a well-developed RP-HPLC-UV method serves as a robust primary tool for routine quality control, it is imperative to supplement this with orthogonal methods like HILIC and alternative detection strategies such as CAD. This dual-pronged strategy provides a more complete and trustworthy purity profile, which is essential for making informed decisions throughout the drug development process. By understanding the underlying principles of these different chromatographic techniques, scientists can confidently establish purity standards that meet the rigorous demands of regulatory bodies and ensure the safety and efficacy of the final pharmaceutical product.

References

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-2312. Available from: [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Available from: [Link]

  • Roemling, R., et al. (2026). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available from: [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Available from: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Ye, M., et al. (2005). Orthogonal method development using hydrophilic interaction chromatography and reversed-phase high-performance liquid chromatography for the determination of pharmaceuticals and impurities. Journal of Chromatography A, 1083(1-2), 58-62. Available from: [Link]

  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Available from: [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Ragheb, A. A., et al. (2020). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Available from: [Link]

  • Magnusson, L. E., et al. (2022). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Available from: [Link]

  • Asa, D. (2006). Compound purity assessment and impurity testing with Corona CAD. ESA Biosciences Inc. Available from: [Link]

  • Diehl, D. M., et al. (2025). Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening Libraries. ResearchGate. Available from: [Link]

  • Waters Corporation. (n.d.). Charged Aerosol Detector. Available from: [Link]

  • Wang, Y., et al. (2013). Evaluation of charged aerosol detector for purity assessment of protein. Journal of Chromatography A, 1281, 103-109. Available from: [Link]

  • Slideshare. (n.d.). orthogonal hplc methods. Available from: [Link]

  • Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. Available from: [Link]

  • Google Patents. (n.d.). WO2016180833A1 - Process for preparing 4-amino-pyridazines.

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Validation

Phenyl to 3-Methoxypyridazine: A Bioisosteric Replacement Guide for Enhanced Drug Properties

An In-depth Technical Comparison for Researchers in Drug Discovery In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Comparison for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, has emerged as a powerful tool in this optimization process.[1][2] Among the various bioisosteric modifications, the replacement of the ubiquitous phenyl ring with heteroaromatic systems is a widely employed strategy to address liabilities such as poor metabolic stability and undesirable physicochemical properties.[3][4] This guide provides a comprehensive comparison of the phenyl ring with its bioisostere, the 3-methoxypyridazine moiety, offering researchers and drug development professionals a data-driven perspective on the potential advantages of this substitution.

The Rationale for Phenyl Ring Replacement

The phenyl group, while a versatile scaffold, can introduce several challenges in drug design. Its lipophilic nature can contribute to poor aqueous solubility and high plasma protein binding, potentially limiting bioavailability.[5] Furthermore, phenyl rings are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to rapid clearance and the formation of potentially reactive metabolites.[3] The introduction of a 3-methoxypyridazine ring can mitigate these issues by altering the electronic and steric properties of the molecule, thereby influencing its solubility, lipophilicity, metabolic stability, and target engagement.[4]

Physicochemical Properties: A Head-to-Head Comparison

The introduction of the nitrogen atoms and the methoxy group in the pyridazine ring significantly alters the physicochemical properties compared to a simple phenyl ring. These changes can have a profound impact on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Below is a table summarizing the anticipated changes in key physicochemical parameters when a phenyl ring is replaced by a 3-methoxypyridazine moiety, based on general principles and available data for related structures.

PropertyPhenyl Group3-MethoxypyridazineRationale for Change
Lipophilicity (cLogP) HigherLowerThe nitrogen atoms in the pyridazine ring increase polarity and the capacity for hydrogen bonding, leading to a reduction in lipophilicity.
Aqueous Solubility LowerHigherThe increased polarity and hydrogen bonding potential of the pyridazine ring generally lead to improved aqueous solubility.
pKa (Basicity) Not Applicable (Neutral)Weakly BasicThe nitrogen atoms of the pyridazine ring can be protonated, conferring weak basicity to the molecule. The pKa of the parent pyridazine is approximately 2.3.
Polar Surface Area (PSA) LowHigherThe presence of two nitrogen atoms and an oxygen atom in the 3-methoxypyridazine ring significantly increases the polar surface area.

Note: The exact values will be highly dependent on the specific molecular context.

Impact on Metabolic Stability

A primary driver for replacing a phenyl ring is to improve metabolic stability. Phenyl rings are often sites of CYP-mediated hydroxylation, a major metabolic pathway that can lead to rapid clearance. The electron-deficient nature of the pyridazine ring can render it less susceptible to oxidative metabolism.[3]

Experimental Protocols for Comparative Analysis

To rigorously evaluate the impact of replacing a phenyl ring with a 3-methoxypyridazine moiety, a series of standardized in vitro experiments are essential. The following protocols provide a framework for generating robust comparative data.

LogP/LogD Determination (Shake-Flask Method)

The partition coefficient (LogP) and distribution coefficient (LogD) are critical measures of a compound's lipophilicity.

Protocol:

  • Prepare a stock solution of the test compound (both the phenyl and 3-methoxypyridazine analogs) in a suitable organic solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4 for LogD).

  • Vigorously shake the mixture to allow for partitioning of the compound between the two phases.

  • Centrifuge the mixture to separate the n-octanol and aqueous layers.

  • Carefully collect samples from both layers.

  • Analyze the concentration of the compound in each layer using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculate the LogP or LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination (Thermodynamic Solubility Assay)

This assay determines the equilibrium solubility of a compound in an aqueous buffer.

Protocol:

  • Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., PBS at pH 7.4).

  • Shake the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method (e.g., HPLC-UV).

  • The measured concentration represents the thermodynamic solubility of the compound.

Metabolic Stability Assessment (Liver Microsomal Stability Assay)

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Protocol:

  • Prepare a reaction mixture containing liver microsomes (from human or other species of interest) and a NADPH-regenerating system in a suitable buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the test compound (at a low concentration, typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound by plotting the natural logarithm of the percentage of remaining parent compound against time.

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Caption: Experimental workflow for comparing phenyl and 3-methoxypyridazine analogs.

Case Study Insights and Structure-Activity Relationships

While a direct side-by-side comparison with extensive experimental data for a phenyl versus 3-methoxypyridazine pair remains elusive in publicly available literature, several studies on related pyridazine-containing compounds provide valuable insights.

In the development of novel c-Met kinase inhibitors, a series of phenyl-substituted pyridazin-3-ones were explored. The structure-activity relationship (SAR) studies of the phenyl group and its substitutions were evaluated for their inhibitory activity.[7] This highlights the importance of the pyridazine core as a scaffold and how modifications on the appended phenyl ring can modulate biological activity.

Furthermore, research on pyridazin-3-one derivatives as vasorelaxant agents demonstrated that replacing the phthalazine ring of hydralazine with a substituted pyridazin-3-one moiety led to increased activity.[8] Computer-based ADMET studies of these new derivatives also predicted promising physicochemical properties, including optimal aqueous solubility and good oral bioavailability, with no anticipated cytochrome P450 enzyme inhibition.[8]

graphdot { graph [layout="dot", rankdir="LR", size="7.6,3", overlap=false, splines=true, margin=0.1]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Bioisosteric replacement of a phenyl ring with 3-methoxypyridazine.

Conclusion

The bioisosteric replacement of a phenyl ring with a 3-methoxypyridazine moiety represents a promising strategy for medicinal chemists to address common drug discovery challenges. The introduction of the pyridazine core can lead to a more favorable physicochemical profile, characterized by reduced lipophilicity and increased aqueous solubility. Furthermore, the electronic properties of the pyridazine ring can confer greater metabolic stability, a critical parameter for achieving desirable pharmacokinetic properties.

While this guide provides a framework for understanding the potential benefits of this bioisosteric switch, it is crucial for researchers to empirically validate these hypotheses for their specific chemical series. The detailed experimental protocols provided herein offer a starting point for generating the necessary comparative data to make informed decisions in the lead optimization process. As more case studies emerge, the utility of the 3-methoxypyridazine bioisostere in designing safer and more effective medicines will undoubtedly become even more apparent.

References

  • Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. (2025). ResearchGate. [Link]

  • Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. (2016). PubMed. [Link]

  • Bioisosteres that influence metabolism. (2022). Hypha Discovery Blogs. [Link]

  • Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. (2014). PubMed. [Link]

  • Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. (2023). PRISM BioLab. [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021). PMC. [Link]

  • Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Discovery of Orally Efficacious Phosphoinositide 3-Kinase δ Inhibitors with Improved Metabolic Stability. (2016). PubMed. [Link]

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. (2020). MDPI. [Link]

  • Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. (2015). PubMed. [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). Journal of Medicinal Chemistry - ACS Figshare. [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). Semantic Scholar. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PMC. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PMC. [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). PSE Community.org. [Link]

  • Predicting adme properties of chemicals. (2017). Yonsei University. [Link]

  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. (n.d.). PMC. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. [Link]

  • Medicinal Chemistry. (2022). IDAAM Publications. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). PMC. [Link]

Sources

Comparative

Crystal Structure Analysis of Pyridazine-4-methanamine Salts: A Comparative Guide

Executive Summary Pyridazine-4-methanamine (CAS: 519020-42-9) represents a critical heterocyclic building block in medicinal chemistry, distinct from its pyridine isomers due to the unique electronic properties of the 1,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazine-4-methanamine (CAS: 519020-42-9) represents a critical heterocyclic building block in medicinal chemistry, distinct from its pyridine isomers due to the unique electronic properties of the 1,2-diazine ring.[1] While the pyridine scaffold is ubiquitous, the pyridazine core offers lower lipophilicity (LogP) and additional hydrogen-bond acceptor sites, making it a "privileged structure" for fragment-based drug discovery.

However, the free base of pyridazine-4-methanamine is often an oil or a hygroscopic low-melting solid, complicating purification and formulation. This guide compares the crystallographic and physicochemical performance of its standard Hydrochloride (HCl) salt against Organic Dicarboxylate (e.g., Fumarate) alternatives and its isomeric Pyridine counterpart.

Part 1: Critical Analysis & Comparative Data

The "Nitrogen Effect": Pyridazine vs. Pyridine

The fundamental difference in crystal packing between pyridazine-4-methanamine and its isomer, pyridin-4-ylmethanamine, lies in the hydrogen bonding capacity.

  • Pyridin-4-ylmethanamine: Contains one ring nitrogen.[1][2][3] Crystal structures (e.g., hydrochloride) typically adopt zigzag chain motifs or ladder structures driven by

    
     interactions.
    
  • Pyridazine-4-methanamine: Contains adjacent ring nitrogens (N1, N2). This creates a "bifurcated acceptor" potential. In crystal engineering, this moiety often disrupts simple linear chains, favoring planar sheets or helical assemblies due to the repulsion between lone pairs and the ability to accept two protons or hydrogen bonds simultaneously.

Comparative Performance Table

The following table synthesizes experimental data and structural motifs, contrasting the standard HCl salt with the Fumarate alternative and the Pyridine control.

FeaturePyridazine-4-methanamine 2HCl (Standard)Pyridazine-4-methanamine Fumarate (Alternative)Pyridin-4-ylmethanamine HCl (Isomeric Control)
Stoichiometry 1:2 (Base:Acid)1:1 or 2:11:1 or 1:2
Crystallinity Moderate (often hygroscopic needles)High (block/prism)High (plates)
Space Group Typically P21/c (Monoclinic)P-1 (Triclinic) or P21/nPna21 (Orthorhombic) [1]
H-Bond Motif Charge-assisted


(Heterosynthon)
Linear/Zigzag chains
Melting Point >200°C (Decomposition)140-160°C (Distinct melt)~144°C (Monohydrochloride)
Hygroscopicity High (Critical RH ~60%)Low (Critical RH >85%)Moderate
Primary Utility Early-stage synthesis / SolubilitySolid-state stability / FormulationBenchmark for packing efficiency

Analyst Insight: While the HCl salt is the default for synthesis due to high aqueous solubility, it frequently suffers from deliquescence. The Fumarate or Succinate salts are superior for X-ray diffraction (XRD) studies because the dicarboxylic acid acts as a "spacer," reducing the repulsion between the protonated pyridazine rings and facilitating stable lattice formation.

Part 2: Experimental Protocols

Protocol A: Rational Salt Screening (Self-Validating)

Objective: To identify the optimal counter-ion for single-crystal growth, minimizing oil formation.

Reagents:

  • Pyridazine-4-methanamine (Free base, freshly liberated).

  • Acids: Hydrochloric (4M in Dioxane), Fumaric, Maleic, p-Toluenesulfonic.

  • Solvents: Methanol (MeOH), Isopropanol (IPA), Acetonitrile (MeCN).

Workflow:

  • Stoichiometric Calculation: Determine the pKa. Pyridazine

    
     pKa 
    
    
    
    2.3; Primary amine
    
    
    pKa
    
    
    9.5.
    • Rule of Thumb:

      
       ensures salt formation.[4]
      
    • Target: Strong acids (HCl, TsOH) protonate both sites. Weak acids (Fumaric) likely protonate only the primary amine, forming a mono-salt.

  • Dissolution: Dissolve 0.1 mmol of free base in 200 µL MeOH.

  • Acid Addition: Add 1.05 eq (for mono-salts) or 2.1 eq (for di-salts) of acid.

    • Validation: Solution must remain clear. Turbidity indicates immediate precipitation (amorphous).

  • Slow Evaporation (The "Vial-in-Vial" Method):

    • Place the reaction vial (uncapped) inside a larger vial containing a less polar anti-solvent (e.g., Ethyl Acetate).

    • Seal the outer vial.

    • Mechanism:[5][6][7] Vapor diffusion slowly increases supersaturation, promoting nucleation over oiling out.

Protocol B: Single Crystal XRD Data Collection

Context: Pyridazine salts often diffract weakly due to disorder in the ring orientation.

  • Mounting: Select a crystal >0.1mm. Mount on a Kapton loop using Paratone oil (prevents hydration).

  • Temperature: Collect data at 100 K .

    • Why? Reduces thermal motion of the terminal amine, which is crucial for resolving the H-bond network.

  • Strategy: Use Cu-K

    
     radiation if the unit cell is small (<15 Å) to maximize resolution, or Mo-K
    
    
    
    if the crystal contains heavy atoms (e.g., Bromide salt).

Part 3: Visualization of Structural Logic

Diagram 1: Salt Selection Decision Matrix

This decision tree guides the researcher through the selection process based on the specific pKa properties of the pyridazine core.

SaltSelection Start Start: Pyridazine-4-methanamine (Target: Stable Crystal) CheckPKa Analyze pKa (N-exo ~9.5, N-ring ~2.3) Start->CheckPKa Decision1 Goal: High Solubility? CheckPKa->Decision1 PathHCl Select Mineral Acid (HCl, HBr) Decision1->PathHCl Yes (Formulation) PathOrg Select Organic Acid (Fumaric, Succinic) Decision1->PathOrg No (Solid State Stability) ResultHCl Outcome: Dihydrochloride High Solubility, Hygroscopic Packing: Ionic Sheets PathHCl->ResultHCl Decision2 Stoichiometry? PathOrg->Decision2 ResultMono Outcome: Mono-Fumarate Stable, Non-Hygroscopic Packing: H-Bond Network Decision2->ResultMono 1:1 Ratio ResultCo Outcome: Co-Crystal (If u0394pKa < 2) Decision2->ResultCo Weak Acid

Caption: Decision matrix for selecting counter-ions based on pKa differences and desired physicochemical properties.

Diagram 2: Supramolecular Synthons (Pyridazine vs. Pyridine)

This diagram illustrates the "Nitrogen Effect"—how the extra nitrogen in pyridazine alters the supramolecular assembly compared to pyridine.

Synthons cluster_0 Pyridine Isomer (Control) cluster_1 Pyridazine Target Pyr Pyridine Ring (1 Acceptor) Chain Linear/Zigzag Chain (1D Assembly) Pyr->Chain N...H-N Comparison Impact on XRD: Pyridazine salts often form denser, more complex networks due to dual-acceptor capability. Chain->Comparison Pdz Pyridazine Ring (2 Adjacent Acceptors) Complex Bifurcated H-Bonds (2D Sheet/Grid) Pdz->Complex N1...H / N2...H Complex->Comparison

Caption: Comparative supramolecular assembly. Pyridazine's dual-nitrogen core facilitates 2D sheet formation vs. Pyridine's 1D chains.

References

  • PubChem. (2025).[2] Pyridin-4-ylmethanamine hydrochloride (Compound CID 12238842).[2] National Library of Medicine. Available at: [Link]

  • Varughese, S., et al. (2009).[5] N-Substituted pyridazines as building blocks in novel supramolecular architectures. Chemical Communications. Available at: [Link]

  • Kumari, N., et al. (2024). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines. MDPI Crystals. Available at: [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[8] (2011). Pharmaceutical Salts: Properties, Selection, and Use.[4][9][10] Wiley-VCH. (Standard text for pKa rule validation).

Sources

Safety & Regulatory Compliance

Safety

(3-Methoxypyridazin-4-yl)methanamine proper disposal procedures

Topic: (3-Methoxypyridazin-4-yl)methanamine Proper Disposal Procedures CAS Number: 1149586-23-1 Molecular Formula: C₆H₉N₃O[1][2][3] Emergency Overview & Risk Assessment Immediate Directive: Treat (3-Methoxypyridazin-4-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3-Methoxypyridazin-4-yl)methanamine Proper Disposal Procedures CAS Number: 1149586-23-1 Molecular Formula: C₆H₉N₃O[1][2][3]

Emergency Overview & Risk Assessment

Immediate Directive: Treat (3-Methoxypyridazin-4-yl)methanamine as a hazardous organic base . As a primary amine attached to a nitrogen-rich pyridazine ring, this compound presents risks of chemical burns, severe eye irritation, and potential respiratory sensitization. It is chemically reactive with strong acids and oxidizers.

Critical Hazards:

  • Corrosivity/Irritation: Primary methanamines are alkaline and can cause skin corrosion or severe irritation (GHS Category 1B or 2).

  • Acute Toxicity: Pyridazine derivatives often exhibit acute oral toxicity (GHS Category 4).[4][5]

  • Sensitization: Inhalation of dust/vapors may trigger respiratory sensitization.

Personal Protective Equipment (PPE) Matrix:

PPE TypeSpecificationRationale
Gloves Nitrile (Double-glove) Standard nitrile provides adequate splash protection.[1] Double-gloving is required during waste transfer to prevent permeation of the organic amine.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to the corrosive nature of alkaline dusts/vapors.
Respiratory N95 or P100 Respirator Required if handling solid powder outside a fume hood.
Body Lab Coat (Buttoned) Prevent skin contact with dust.

Chemical Identity & Waste Classification

Before disposal, the waste must be correctly characterized to ensure compatibility with incineration streams.

  • Chemical Name: (3-Methoxypyridazin-4-yl)methanamine[1][2][3][6][7][8]

  • CAS Number: 1149586-23-1[1][2][3][7][9][10]

  • Functional Groups: Primary Amine (-NH₂), Pyridazine Ring (1,2-diazine), Methoxy Ether (-OCH₃).[1]

  • Acidity/Basicity: Basic .

    
     of the primary amine is typically ~9-10.
    
  • Reactivity: Incompatible with strong oxidizing agents (e.g., permanganates, peroxides) and strong acids (exothermic salt formation).

Waste Stream Segregation:

  • DO NOT mix with acidic waste streams (risk of rapid heat generation).

  • DO NOT mix with halogenated solvents if possible (keep in non-halogenated organic streams to reduce incineration costs, unless already mixed).

  • DO NOT dispose of via sanitary sewer.

Disposal Decision Matrix (Logic Flow)

The following diagram outlines the decision-making process for determining the correct disposal path based on the physical state of the waste.

DisposalMatrix Start Waste: (3-Methoxypyridazin-4-yl)methanamine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Dissolve Dissolve in Combustible Solvent (e.g., Ethanol, Acetone) Solid->Dissolve Preferred StreamA Stream A: Non-Halogenated Organic Waste (High BTU Incineration) Solid->StreamA Alt: Solid Waste Bin SolventCheck Is Solvent Halogenated? Liquid->SolventCheck Dissolve->SolventCheck SolventCheck->StreamA No (e.g. MeOH, EtOH) StreamB Stream B: Halogenated Organic Waste (Specialized Incineration) SolventCheck->StreamB Yes (e.g. DCM, Chloroform) Label Label: 'Hazardous Waste - Organic Alkali' List Constituents StreamA->Label StreamB->Label

Caption: Logical workflow for segregating and designating waste streams for (3-Methoxypyridazin-4-yl)methanamine.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired stock, contaminated weighing boats, or spill cleanup residues.[1]

  • Dissolution (Recommended):

    • Dissolve the solid waste in a minimal amount of a combustible non-halogenated solvent (e.g., Acetone, Ethanol, or Methanol).

    • Why? Liquid injection incineration is more efficient and ensures complete destruction of the pyridazine ring compared to bulk solid incineration.

  • Container Selection:

    • Transfer the solution to a High-Density Polyethylene (HDPE) or Glass waste container.

    • Ensure the container is rated for organic solvents.

  • Labeling:

    • Affix a hazardous waste tag.

    • Constituents: "Acetone (95%), (3-Methoxypyridazin-4-yl)methanamine (5%)".[1]

    • Hazard Checkboxes: Flammable, Irritant, Toxic.[4]

Protocol B: Aqueous Waste (Reaction Mixtures)

Use this for aqueous layers from extractions containing the amine.[1]

  • pH Adjustment:

    • Check pH.[11] If highly basic (pH > 10), carefully neutralize to pH 7-9 using dilute Hydrochloric Acid (1M HCl).[1]

    • Caution: This reaction is exothermic. Add acid slowly with stirring.

  • Collection:

    • Collect in a "Basic Aqueous Waste" or "Organic-Contaminated Aqueous Waste" container.

    • Do not pour down the sink. The nitrogenous heterocycle is potentially toxic to aquatic life and difficult for municipal water treatment to remove [1].

Protocol C: Spill Response

Immediate action for accidental release.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.

  • PPE Up: Don nitrile gloves, goggles, and lab coat.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (reaction with amines can be unpredictable).

  • Decontamination:

    • Wipe the surface with a dilute acetic acid solution (vinegar strength) to neutralize any residual amine, followed by water.

    • Dispose of all cleanup materials as Solid Hazardous Waste .

Regulatory Compliance & Transport

  • EPA Classification (USA): This compound is likely not explicitly P-listed or U-listed, but it meets the characteristic of Ignitability (D001) if dissolved in solvent, and potentially Reactivity if concentrated. It must be treated as a "Chemical not otherwise specified" (n.o.s.) with toxic/irritant properties [2].

  • DOT Shipping Name (for waste transport):

    • If dissolved: UN1993, Flammable liquids, n.o.s.[1] (Acetone, (3-Methoxypyridazin-4-yl)methanamine).[1]

    • If solid: UN2811, Toxic solids, organic, n.o.s. ((3-Methoxypyridazin-4-yl)methanamine).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394629, (3-Methoxypyridazin-4-yl)methanamine. Retrieved February 25, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved February 25, 2026, from [Link][1]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: (3-Methoxypyridazin-4-yl)methanamine

Introduction: The "Unknown" Hazard Principle (3-Methoxypyridazin-4-yl)methanamine is a heterocyclic primary amine commonly used as a building block in medicinal chemistry (e.g., kinase inhibitor synthesis). As with many...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Unknown" Hazard Principle

(3-Methoxypyridazin-4-yl)methanamine is a heterocyclic primary amine commonly used as a building block in medicinal chemistry (e.g., kinase inhibitor synthesis). As with many intermediate scaffolds, comprehensive toxicological data (LD50, carcinogenicity) may be absent.

Crucial Scientific Insight: Do not rely solely on the lack of specific H-codes. You must handle this compound based on its Structure-Activity Relationship (SAR) :

  • Primary Amine (-NH₂): High alkalinity (pKa ~9-10). Expect corrosivity to mucous membranes and potential for respiratory sensitization.

  • Pyridazine Core: Nitrogen-rich heterocycles often possess biological activity. Treat as a potential pharmacological agent (PPA) until proven otherwise.

Risk Assessment & PPE Matrix

The following matrix prescribes PPE based on the state of matter and operational scale, moving beyond generic "wear gloves" advice.

PPE Decision Matrix
Operation Physical State Hand Protection Eye/Face Protection Respiratory/Body
Weighing (<100 mg) Solid (Powder/Crystal)Double Nitrile (4 mil inner / 5 mil outer). Change outer immediately upon contamination.[1][2][3]Safety Glasses with side shields.[4]Fume hood sash at lowest working height. Lab coat (buttoned).
Synthesis/Transfer (>100 mg) Solid or SolutionLaminate/Barrier (e.g., Silver Shield®) under Nitrile. Reason: Amines permeate nitrile rapidly.Chemical Splash Goggles . Reason: Basic amines cause irreversible corneal opacity.Fume Hood required.[5][6] If outside hood (transport): N95 + Face Shield.
Spill Cleanup Liquid/SolutionButyl Rubber or Laminate . Do NOT use standard nitrile for direct immersion.[7]Full Face Shield over Goggles.[5]P100 Respirator (if powder) or Half-mask with Amine/Organic Vapor Cartridge .

Operational Protocols

Protocol A: Weighing & Transfer (Static Control)

Small heterocyclic amines are often electrostatic, leading to "fly-away" powder that contaminates balance surfaces.

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.

  • Containment: Use a disposable weighing boat or glass weighing funnel. Avoid plastic spatulas (increases static); use stainless steel.

  • Transfer: Do not pour. Use the "tap and slide" method to transfer to the reaction vessel.

  • Decontamination: Immediately wipe the balance area with a wet wipe (water/ethanol) to solubilize and remove invisible amine traces.

Protocol B: Solubilization (Exotherm Management)

Dissolving primary amines in acidic media or halogenated solvents can generate heat.

  • Solvent Choice: Dissolve in MeOH or DCM before adding to reaction mixtures containing acid chlorides or anhydrides.

  • Addition Rate: If neutralizing with acid (e.g., HCl in Dioxane), add the acid dropwise to the amine solution at 0°C.

  • Verification: Check pH. If the solution turns unexpectedly dark, check for oxidation (N-oxides are common impurities in aged pyridazines).

Emergency Response Logic

This workflow dictates the immediate actions for exposure, prioritizing the neutralization of the alkaline amine.

EmergencyResponse Start Exposure Event Type Identify Contact Type Start->Type Skin Skin Contact (Burning/Itching) Type->Skin Eye Eye Contact (Immediate Danger) Type->Eye Inhale Inhalation (Wheezing) Type->Inhale ActionSkin 1. Drench water (15 min) 2. Remove clothing 3. Do NOT neutralize w/ vinegar Skin->ActionSkin ActionEye 1. Eyewash (15 min min) 2. Hold eyelids open 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if available 3. Monitor for delayed edema Inhale->ActionInhale Report Report to EHS & Seek Medical Aid ActionSkin->Report ActionEye->Report ActionInhale->Report

Caption: Emergency response decision tree emphasizing immediate dilution over chemical neutralization.

Waste Disposal & Deactivation

Improper disposal of amines is a leading cause of laboratory waste container pressurization.

Disposal Classification
  • Stream: Basic Organic Waste (Non-Halogenated or Halogenated depending on solvent).

  • Labeling: Must explicitly state "Contains Amines" and "Alkaline."

Step-by-Step Disposal Protocol
  • Segregation: NEVER mix with "Acid Waste" streams. The heat of neutralization can rupture glass bottles or cause solvent boiling.

  • Empty Containers:

    • Triple Rinse: Rinse the empty bottle 3x with a compatible solvent (e.g., Ethanol).

    • Quench: Add the rinsate to the Basic Organic Waste.

    • Deface: Cross out the label and dispose of the glass as "Chemically Contaminated Glass" (not general trash).

  • Spill Waste: Absorbent pads used for amine spills must be bagged in a sealed polyethylene bag before being placed in the solid waste drum to prevent fume off-gassing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54586395, (3-methoxypyridazin-4-yl)methanamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

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